IOX5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H19F3N4O2 |
|---|---|
Molecular Weight |
368.35 g/mol |
IUPAC Name |
4-oxo-6-pyrazol-1-yl-N-[[4-(trifluoromethyl)cyclohexyl]methyl]-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C17H19F3N4O2/c18-17(19,20)12-4-2-11(3-5-12)9-22-16(26)13-10-21-15(8-14(13)25)24-7-1-6-23-24/h1,6-8,10-12H,2-5,9H2,(H,21,25)(H,22,26) |
InChI Key |
HBLQIRNFTZPGTH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Core Mechanism of Action of IOX5 in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) remains a challenging malignancy with a clear need for novel therapeutic strategies. Recent research has illuminated a promising new approach centered on the inhibition of prolyl hydroxylase domain (PHD) enzymes. This guide provides a detailed technical overview of the mechanism of action of IOX5, a selective PHD inhibitor, in AML. This compound induces a cascade of events initiated by the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), leading to the suppression of leukemogenic pathways and the induction of apoptosis in AML cells. This document summarizes the core mechanism, presents key quantitative data, details experimental protocols, and provides visual representations of the signaling pathways involved.
Core Mechanism of Action
This compound is a potent and selective inhibitor of prolyl hydroxylase (PHD) enzymes, with a particularly high affinity for PHD2.[1] In normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α, even in the presence of oxygen.[1]
This accumulation of HIF-1α is the linchpin of this compound's anti-leukemic activity. Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoters of target genes. This transcriptional activation triggers a profound reprogramming of the AML cell's biology.
Key downstream effects of HIF-1α stabilization by this compound include:
-
Induction of Apoptosis: A critical target gene upregulated by the stabilized HIF-1α is BCL2/adenovirus E1B 19kDa interacting protein 3 (BNIP3).[2] BNIP3 is a pro-apoptotic BH3-only protein that promotes mitochondrial-mediated cell death. The upregulation of BNIP3 is a key driver of the apoptotic response observed in AML cells treated with this compound.
-
Suppression of Pro-Leukemogenic Pathways: Treatment with this compound leads to the downregulation of critical oncogenic pathways that are essential for AML cell survival and proliferation. Notably, this includes the suppression of MYC and E2F target genes.
-
Metabolic Reprogramming: HIF-1α is a master regulator of cellular metabolism. Its stabilization by this compound induces a shift in the metabolic landscape of AML cells, contributing to the overall anti-leukemic effect.
Crucially, the anti-leukemic effects of this compound are dependent on the presence of HIF-1α, highlighting the specificity of its mechanism. Furthermore, the pro-apoptotic effects of this compound can be significantly enhanced by co-administration with the BCL-2 inhibitor, venetoclax (B612062), suggesting a promising combination therapy strategy.[2] Preclinical studies in mouse models of AML have demonstrated that this compound exhibits significant anti-leukemic activity, leading to increased survival without overt toxicity to normal hematopoietic cells.[1]
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound in AML.
| Parameter | Value | Assay | Reference |
| This compound IC50 for PHD2 | 0.19 µM | In vitro enzyme assay | [1] |
Table 1: In Vitro Efficacy of this compound
| AML Cell Lines | Treatment | Effect | Reference |
| Various human AML cell lines | This compound (0.5-100 µM) for 24-96 h | Inhibition of cell proliferation and induction of apoptosis. | [1] |
| THP-1 and other AML cells | This compound (50 µM) for 24-96 h | Upregulation of BNIP3 protein expression. | [1] |
Table 2: In Vivo Efficacy of this compound in an AML Mouse Model
| Parameter | Value | Treatment Regimen | Effect | Reference |
| Dosage | 30 mg/kg | Intraperitoneal injection, twice a day for 2 weeks | Substantially increased survival of leukemic mice. | [1] |
| Leukemic Stem Cell (LSC) Frequency | Not specified quantitatively | Intraperitoneal injection, twice a day for 2 weeks | Significantly decreased LSC frequency. | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits PHD enzymes, leading to HIF-1α stabilization and downstream anti-leukemic effects.
Caption: Workflow of in vitro and in vivo experiments to evaluate the efficacy of this compound in AML.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action in AML.
In Vitro PHD2 Inhibition Assay
-
Principle: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PHD2 enzyme.
-
Reagents: Recombinant human PHD2, Fe(II), ascorbate, 2-oxoglutarate, and a synthetic peptide substrate corresponding to the HIF-1α oxygen-dependent degradation domain.
-
Procedure:
-
The assay is performed in a suitable buffer (e.g., HEPES buffer, pH 7.5).
-
A dilution series of this compound is prepared.
-
Recombinant PHD2 is incubated with the this compound dilutions, Fe(II), ascorbate, and the HIF-1α peptide substrate.
-
The reaction is initiated by the addition of 2-oxoglutarate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is quenched, and the extent of peptide hydroxylation is measured, typically by mass spectrometry.
-
IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal curve.
-
Cell Viability Assay
-
Principle: To assess the effect of this compound on the proliferation and viability of AML cell lines.
-
Cell Lines: A panel of human AML cell lines (e.g., THP-1, MOLM-13, OCI-AML3) are used.
-
Procedure:
-
AML cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 - 10,000 cells/well).
-
Cells are treated with a range of this compound concentrations (e.g., 0.5 µM to 100 µM) or vehicle control (e.g., DMSO).
-
Plates are incubated for various time points (e.g., 24, 48, 72, 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell viability is assessed using a colorimetric or fluorometric assay such as MTT, WST-1, or CellTiter-Glo, which measures metabolic activity.
-
Absorbance or luminescence is read using a plate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Principle: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
-
Procedure:
-
AML cells are treated with this compound (e.g., 50 µM) or vehicle control for a specified duration (e.g., 48 or 72 hours).
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry.
-
The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) are determined.
-
Western Blot Analysis
-
Principle: To detect and quantify the protein levels of HIF-1α and BNIP3 in AML cells after this compound treatment.
-
Procedure:
-
AML cells are treated with this compound (e.g., 50 µM) or vehicle control for the desired time points.
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against HIF-1α, BNIP3, and a loading control (e.g., β-actin or GAPDH).
-
The membrane is washed with TBST and then incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry analysis is performed to quantify the relative protein expression levels.
-
AML Mouse Xenograft Model
-
Principle: To evaluate the in vivo anti-leukemic efficacy of this compound.
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are used.
-
Procedure:
-
Human AML cells (e.g., from cell lines or patient-derived xenografts) are injected intravenously or intraperitoneally into the mice.
-
Once leukemia is established (monitored by bioluminescence imaging or peripheral blood analysis), mice are randomized into treatment and control groups.
-
The treatment group receives this compound (e.g., 30 mg/kg) administered intraperitoneally twice daily for a defined period (e.g., 2 weeks). The control group receives a vehicle.
-
The health and survival of the mice are monitored daily.
-
Leukemic burden can be assessed periodically by methods such as flow cytometry of peripheral blood or bone marrow, or bioluminescence imaging.
-
At the end of the study or upon reaching humane endpoints, tissues can be harvested for further analysis, including the assessment of leukemic stem cell frequency.
-
Conclusion
This compound represents a promising novel therapeutic agent for the treatment of AML. Its well-defined mechanism of action, centered on the selective inhibition of PHD enzymes and subsequent stabilization of HIF-1α, offers a targeted approach to induce apoptosis and suppress leukemogenic pathways in AML cells. The quantitative data from preclinical studies are encouraging, and the synergistic effect with venetoclax opens up exciting possibilities for combination therapies. The detailed experimental protocols provided in this guide offer a framework for further research and development of this compound and other PHD inhibitors as a new class of anti-leukemic drugs. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for patients with AML.
References
The Role of IOX5 in HIF-1α Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypoxia-Inducible Factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions, or hypoxia. Its stability is tightly controlled by a class of enzymes known as prolyl hydroxylase domain proteins (PHDs). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, targeting it for rapid degradation via the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. The small molecule IOX5 has emerged as a potent and selective inhibitor of PHD enzymes. By inhibiting PHD activity, this compound prevents the hydroxylation of HIF-1α, leading to its stabilization, accumulation, and subsequent activation of downstream target genes involved in angiogenesis, erythropoiesis, and metabolism. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its effects, detailed experimental protocols for studying its activity, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to HIF-1α Regulation and the Role of this compound
The cellular response to hypoxia is a fundamental process critical for cell survival and adaptation. The HIF-1 transcription factor, a heterodimer composed of the oxygen-sensitive HIF-1α subunit and the constitutively expressed HIF-1β subunit, is the primary mediator of this response. The stability of the HIF-1α subunit is the key regulatory step in the HIF-1 signaling pathway.
Under normal oxygen levels (normoxia), HIF-1α is continuously synthesized but rapidly degraded. This process is initiated by the hydroxylation of two specific proline residues (Pro402 and Pro564 in human HIF-1α) within its oxygen-dependent degradation domain (ODDD). This reaction is catalyzed by PHD enzymes (primarily PHD2), which are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases. The hydroxylated HIF-1α is then recognized by the von Hippel-Lindau (VHL) protein, a component of an E3 ubiquitin ligase complex. VHL binding leads to the polyubiquitination of HIF-1α and its subsequent degradation by the 26S proteasome.
In hypoxic conditions, the activity of PHD enzymes is inhibited due to the lack of their co-substrate, oxygen. This prevents HIF-1α hydroxylation, allowing it to escape VHL-mediated degradation. Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of its target genes, activating their transcription.
This compound is a small molecule inhibitor that selectively targets the active site of PHD enzymes, competing with the 2-oxoglutarate co-substrate. By inhibiting PHD activity even under normoxic conditions, this compound effectively mimics a hypoxic state at the molecular level, leading to the stabilization and accumulation of HIF-1α.[1][2][3][4]
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of the prolyl hydroxylase domain enzymes. Its mechanism of action can be broken down into the following key steps:
-
Binding to the PHD Active Site: this compound binds to the active site of PHD enzymes, primarily PHD2. This binding is competitive with the co-substrate 2-oxoglutarate.
-
Inhibition of Hydroxylation: By occupying the active site, this compound prevents the hydroxylation of proline residues on the HIF-1α subunit.
-
Prevention of VHL Recognition: In the absence of hydroxylation, the VHL E3 ubiquitin ligase complex cannot recognize and bind to HIF-1α.
-
HIF-1α Stabilization: Consequently, HIF-1α is not ubiquitinated and targeted for proteasomal degradation. This leads to its stabilization and accumulation within the cell.
-
Nuclear Translocation and Dimerization: The stabilized HIF-1α translocates to the nucleus and forms a heterodimer with the constitutively expressed HIF-1β subunit.
-
Transcriptional Activation: The HIF-1α/HIF-1β dimer binds to HREs in the promoter regions of target genes, recruiting co-activators and initiating the transcription of genes involved in processes such as angiogenesis (e.g., VEGF), erythropoiesis (e.g., EPO), and glucose metabolism (e.g., GLUT1).
The following diagram illustrates the signaling pathway of HIF-1α degradation and the inhibitory effect of this compound.
Caption: HIF-1α Degradation Pathway and this compound Inhibition.
Quantitative Data on this compound Activity
This compound is a highly potent inhibitor of PHD2. The inhibitory activity of this compound and other PHD inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes key quantitative data for this compound.
| Parameter | Value | Enzyme | Reference |
| IC50 | 0.19 µM | PHD2 | [2] |
The stabilization of HIF-1α by this compound is dose-dependent. The following table provides representative data on the effect of a PHD inhibitor on HIF-1α protein levels in a cell-based assay.
| Inhibitor Concentration (µM) | HIF-1α Protein Level (Fold Change vs. Control) |
| 0 (Vehicle) | 1.0 |
| 1 | 3.5 |
| 10 | 8.2 |
| 50 | 15.6 |
| 100 | 16.1 |
Note: This data is representative of the dose-dependent effect of PHD inhibitors on HIF-1α stabilization and may not be specific to this compound. Actual values can vary depending on the cell line and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of this compound in HIF-1α stabilization.
Western Blot Analysis of HIF-1α Stabilization
This protocol describes the detection of HIF-1α protein levels in cell lysates by western blotting following treatment with this compound.
Materials:
-
Cell culture medium and supplements
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% gradient)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-HIF-1α (e.g., 1:1000 dilution)
-
Primary antibody: anti-β-actin or other loading control (e.g., 1:5000 dilution)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) for the desired time (e.g., 4-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Place the cell culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each plate and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the HIF-1α band intensity to the corresponding loading control band intensity.
-
Co-Immunoprecipitation of HIF-1α and VHL
This protocol is designed to assess the interaction between HIF-1α and VHL and how it is affected by this compound treatment.
Materials:
-
All materials listed for Western Blot Analysis
-
Co-immunoprecipitation (Co-IP) lysis buffer (a milder buffer than RIPA, e.g., containing 0.5% NP-40)
-
Anti-HIF-1α antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Normal IgG (as a negative control)
-
Anti-VHL antibody for western blotting
Procedure:
-
Cell Culture and Treatment:
-
Treat cells with this compound or vehicle control as described in the western blot protocol.
-
-
Cell Lysis:
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
-
Pre-clearing the Lysate:
-
Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-HIF-1α antibody or normal IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three times with Co-IP lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.
-
Perform SDS-PAGE and western blotting as described previously.
-
Probe the membrane with an anti-VHL antibody to detect co-immunoprecipitated VHL.
-
The input lysates should also be run on the gel to confirm the presence of both proteins.
-
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for investigating the effects of a PHD inhibitor like this compound and the logical relationship of its mechanism of action.
Caption: Experimental Workflow for this compound Investigation.
Caption: Logical Relationship of this compound Mechanism.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent that acts as a selective inhibitor of prolyl hydroxylase domain enzymes. Its ability to stabilize HIF-1α under normoxic conditions provides a powerful method for studying the downstream effects of HIF-1 activation. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers to investigate the multifaceted roles of this compound and the HIF-1 signaling pathway in various physiological and pathological processes. Further research into the long-term effects and potential off-target activities of this compound will be crucial for its translation into clinical applications.
References
- 1. Computational repositioning and experimental validation of approved drugs for HIF-prolyl hydroxylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective prolyl hydroxylase inhibitor this compound stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel PHD2/VHL-mediated Regulation of YAP1 Contributes to VEGF Expression and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Development of IOX5 for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
IOX5 is a novel, selective small molecule inhibitor of prolyl hydroxylase domain 2 (PHD2), a key enzyme in the cellular oxygen sensing pathway. By inhibiting PHD2, this compound stabilizes the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), a transcription factor that plays a crucial, context-dependent role in cancer biology. In the setting of acute myeloid leukemia (AML), stabilization of HIF-1α has been shown to suppress leukemogenesis. This compound induces apoptosis and inhibits proliferation in AML cells, demonstrating promising anti-leukemic activity both in vitro and in vivo. Furthermore, its efficacy is enhanced when used in combination with the BCL-2 inhibitor, venetoclax (B612062). This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support its potential as a therapeutic agent in oncology.
Introduction
The cellular response to changes in oxygen availability is a fundamental biological process critical for normal development and physiology. The Hypoxia-Inducible Factors (HIFs) are master regulators of this response. The stability of the HIF-α subunit is tightly controlled by a family of 2-oxoglutarate (2OG)-dependent oxygenases, the prolyl hydroxylase domain (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions, the lack of oxygen as a co-substrate inhibits PHD activity, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of a wide array of genes involved in angiogenesis, metabolism, and cell survival.
While HIF activation is often associated with promoting solid tumor progression, its role in hematological malignancies is more complex. In acute myeloid leukemia (AML), evidence suggests that HIF-1α can act as a tumor suppressor. This has led to the exploration of PHD inhibitors as a potential therapeutic strategy for AML. This compound has emerged as a potent and selective inhibitor of PHD2, demonstrating a promising preclinical profile for the treatment of AML.
Discovery and Chemical Properties of this compound
This compound was developed as a selective inhibitor of PHD enzymes. Its chemical synthesis involves a multi-step process.[1]
Chemical Structure of this compound:
(Structure to be inserted here if publicly available)
Synthesis of this compound: The synthesis of this compound proceeds through the following key steps[1]:
-
Amide coupling: Reaction of a substituted carboxylic acid with an appropriate amine using a coupling agent such as T3P in the presence of a base like DIPEA in DMF.
-
Palladium-catalyzed cross-coupling: The resulting intermediate undergoes a cross-coupling reaction with pyrazole (B372694) using a palladium catalyst (e.g., PdtBuXPhos G3) and a base such as cesium carbonate in a suitable solvent like tBuOH.
-
Demethylation: The final step involves the removal of a methyl ether protecting group, typically using lithium chloride in a high-boiling solvent like DMAc under microwave irradiation.
Mechanism of Action
This compound exerts its anti-cancer effects by selectively inhibiting PHD2, which leads to the stabilization of HIF-1α. The accumulated HIF-1α then transcriptionally upregulates target genes, including the pro-apoptotic BCL2/adenovirus E1B 19kDa interacting protein 3 (BNIP3).[2][3][4][5] The upregulation of BNIP3 is a key event that triggers apoptosis in AML cells.[2][3][4][5]
Signaling Pathway of this compound in AML
Caption: this compound inhibits PHD2, leading to HIF-1α stabilization and subsequent BNIP3-mediated apoptosis.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) | Assay System | Reference |
| PHD2 | 0.19 | Biochemical Assay | [6] |
Table 2: Proliferative Effects of this compound on AML Cell Lines
| Cell Line | Genetic Background | Effect of this compound (50 μM) | Reference |
| THP-1 | MLL-AF9 translocation | Inhibition of proliferation | [2] |
| KASUMI-1 | AML-ETO translocation | Inhibition of proliferation | [2] |
| MOLM-13 | MLL-AF9 translocation, FLT3-ITD mutation | Inhibition of proliferation | [2] |
| OCI-AML3 | DNMT3A, NRAS, NPM1 mutations | Inhibition of proliferation | [2] |
| MV4-11 | MLL-AF4, FLT3-ITD mutation | Inhibition of proliferation | [2] |
| K562 | BCR-ABL translocation | Inhibition of proliferation | [2] |
Note: Specific IC50 values for cell proliferation were not available in the public domain at the time of this writing. The provided information indicates a general inhibitory effect at the tested concentration.
Table 3: In Vivo Efficacy of this compound in an AML Mouse Model
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Murine AML model (iMLL-AF9 LSK cells) | 30 mg/kg this compound, intraperitoneal injection, twice a day for 2 weeks | Substantially increased survival of leukemic mice; Significantly decreased leukemic stem cell (LSC) frequency. | [6] |
Experimental Protocols
PHD2 Enzyme Inhibition Assay
This protocol describes a general method for determining the IC50 of an inhibitor against PHD2 using a biochemical assay.
Materials:
-
Recombinant human PHD2 enzyme
-
HIF-1α peptide substrate
-
2-oxoglutarate (2-OG)
-
Ascorbate
-
Fe(II)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compound (this compound)
-
Detection reagent (e.g., mass spectrometry-based detection of hydroxylated peptide)
Procedure:
-
Prepare a reaction mixture containing assay buffer, PHD2 enzyme, HIF-1α peptide substrate, ascorbate, and Fe(II).
-
Prepare serial dilutions of this compound in DMSO.
-
Add the this compound dilutions to the reaction mixture. Include a DMSO-only control.
-
Initiate the reaction by adding 2-OG.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction (e.g., by adding a quenching solution like formic acid).
-
Analyze the formation of the hydroxylated peptide product using a suitable detection method, such as mass spectrometry.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay
This protocol outlines a general method for assessing the effect of this compound on the viability of AML cells.
Materials:
-
AML cell lines (e.g., MOLM-13, OCI-AML3, THP-1, MV4-11)
-
Cell culture medium (e.g., RPMI-1640) with supplements (e.g., FBS, penicillin/streptomycin)
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Seed AML cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere or stabilize for a few hours.
-
Treat the cells with a range of this compound concentrations (e.g., 0.5-100 μM) for various time points (e.g., 24, 48, 72, 96 hours).[6] Include a vehicle control (DMSO).
-
At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or luminescence development.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the results to the vehicle control to determine the percentage of cell viability.
Western Blot for HIF-1α and BNIP3
This protocol describes the detection of HIF-1α and BNIP3 protein levels in AML cells treated with this compound.
Materials:
-
AML cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HIF-1α, anti-BNIP3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat AML cells with this compound (e.g., 50 μM) or vehicle control for the desired time (e.g., 48 or 96 hours).[2][6]
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-HIF-1α at 1:1000 dilution, anti-BNIP3 at 1:1000 dilution) overnight at 4°C.[7]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
In Vivo AML Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in an AML xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
AML cells (e.g., MV4-11)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[6]
Procedure:
-
Inject AML cells intravenously or subcutaneously into immunocompromised mice.
-
Allow the leukemia to establish.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg, intraperitoneally, twice daily) or vehicle to the respective groups for a defined period (e.g., 2 weeks).[6]
-
Monitor the mice for signs of disease progression and body weight changes.
-
Assess the leukemic burden by methods such as bioluminescence imaging (if using luciferase-expressing cells) or flow cytometry of peripheral blood or bone marrow.
-
Monitor the survival of the mice in each group.
Combination Therapy with Venetoclax
The anti-leukemic effect of this compound is significantly potentiated when combined with venetoclax, a BCL-2 inhibitor.[2][3][4][5] This synergistic effect is attributed to the dual targeting of apoptosis pathways. While this compound induces apoptosis through the HIF-1α/BNIP3 axis, venetoclax inhibits the anti-apoptotic protein BCL-2, thereby lowering the threshold for apoptosis induction.
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing the synergistic apoptotic effect of this compound and Venetoclax in AML cells.
Selectivity Profile
This compound exhibits high selectivity for PHD2 over other 2-oxoglutarate-dependent oxygenases, including other PHD isoforms and Factor Inhibiting HIF (FIH).[1] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound.
Conclusion and Future Directions
This compound represents a promising new therapeutic agent for the treatment of AML. Its novel mechanism of action, involving the selective inhibition of PHD2 and subsequent stabilization of the tumor suppressor HIF-1α, offers a new approach to targeting this challenging disease. Preclinical studies have demonstrated its potent anti-leukemic activity, both as a single agent and in combination with the standard-of-care agent venetoclax.
Future research should focus on several key areas:
-
Comprehensive preclinical toxicology studies: To ensure the safety profile of this compound before advancing to clinical trials.
-
Identification of predictive biomarkers: To identify patient populations most likely to respond to this compound therapy.
-
Exploration in other malignancies: To investigate the potential of this compound in other cancers where HIF-1α stabilization may be beneficial.
-
Clinical trials: To evaluate the safety, tolerability, and efficacy of this compound in patients with AML, both as a monotherapy and in combination with other agents.
The development of this compound highlights the importance of understanding the fundamental biology of cancer and leveraging this knowledge to design targeted and effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The selective prolyl hydroxylase inhibitor this compound stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective prolyl hydroxylase inhibitor this compound stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell viability of acute myeloid leukaemia blasts in culture correlates with treatment outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HIF-1α-BNIP3-mediated mitophagy in tubular cells protects against renal ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Prolyl Hydroxylase Inhibitor IOX5: A Technical Guide to its Mechanism and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of IOX5, a selective inhibitor of prolyl hydroxylase domain (PHD) enzymes. It details its mechanism of action, inhibitory activity, and its effects on cellular signaling pathways, with a focus on its potential as a therapeutic agent in acute myeloid leukemia (AML). This document synthesizes key quantitative data, provides detailed experimental methodologies, and visualizes the underlying biological processes.
Core Mechanism of Action: Stabilization of Hypoxia-Inducible Factor-1α
Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α). This post-translational modification marks HIF-1α for ubiquitination and subsequent proteasomal degradation. This compound is a small molecule inhibitor that selectively targets the catalytic activity of PHD enzymes. By inhibiting PHDs, this compound prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation, even in the presence of oxygen. The stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β and initiates the transcription of a wide array of genes involved in cellular processes such as metabolism, apoptosis, and angiogenesis.[1][2]
A key downstream effector of this compound-mediated HIF-1α stabilization is the upregulation of BCL2/adenovirus E1B 19 kDa protein-interacting protein 3 (BNIP3).[1][3] BNIP3 is a pro-apoptotic protein that plays a crucial role in inducing apoptosis in cancer cells.[3]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced HIF-1α stabilization and apoptosis.
Quantitative Data: Inhibitory Activity and Selectivity
This compound is a potent inhibitor of PHD2, with a high degree of selectivity over other 2-oxoglutarate (2OG)-dependent oxygenases. This selectivity is a key attribute, potentially minimizing off-target effects.
| Target Enzyme | IC50 (µM) | Reference |
| Prolyl Hydroxylase Domain Enzymes | ||
| PHD2 | 0.19 | [1][3] |
| PHD1 | Data not available in cited literature | |
| PHD3 | Data not available in cited literature | |
| Other 2-Oxoglutarate-Dependent Oxygenases | ||
| Factor Inhibiting HIF (FIH) | > 100 | Inferred from[4] |
| Jumonji Domain-Containing Protein 6 (JMJD6) | > 100 | Inferred from[4] |
| 2-Oxoglutarate and Iron-Dependent Oxygenase Domain-Containing Protein 1 (OGFOD1) | > 50 | Inferred from[4] |
| Lysine-Specific Demethylase 4A (KDM4A) | > 100 | Inferred from[4] |
| Lysine-Specific Demethylase 5B (KDM5B) | > 100 | Inferred from[4] |
| Lysine-Specific Demethylase 6B (KDM6B) | > 100 | Inferred from[4] |
Experimental Protocols
In Vitro Enzyme Inhibition Assay (RapidFire SPE-MS)
This protocol describes a high-throughput method for measuring the inhibitory activity of compounds like this compound against PHD2. The assay monitors the hydroxylation of a peptide substrate.
Experimental Workflow:
Caption: Workflow for the RapidFire SPE-MS enzyme inhibition assay.
Methodology:
-
Reagents:
-
Recombinant human PHD2 enzyme.
-
HIF-1α peptide substrate (e.g., a synthetic peptide corresponding to the C-terminal oxygen-dependent degradation domain, CODD).
-
Cofactors: 2-oxoglutarate (2OG), Fe(II), and ascorbate.
-
Assay buffer (e.g., 50 mM Tris-Cl, pH 7.5).
-
This compound at various concentrations.
-
Quenching solution (e.g., formic acid).
-
-
Procedure: a. Prepare a reaction mixture containing recombinant PHD2, the HIF-1α peptide substrate, and cofactors in the assay buffer. b. Add this compound at a range of concentrations to the reaction mixture. Include a DMSO vehicle control. c. Incubate the reaction at room temperature for a defined period (e.g., 20 minutes). d. Stop the reaction by adding the quenching solution. e. Analyze the samples using a RapidFire high-throughput mass spectrometry system. The system performs a rapid solid-phase extraction to separate the hydroxylated product from the unreacted substrate. f. The amount of hydroxylated product is quantified by mass spectrometry. g. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1][4]
Cellular Assay: HIF-1α Stabilization by Western Blot
This protocol details the detection and quantification of HIF-1α stabilization in cultured cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: a. Plate acute myeloid leukemia (AML) cell lines (e.g., MOLM-13, THP-1) at an appropriate density. b. Treat the cells with this compound at various concentrations (e.g., 0.5 µM to 100 µM) for different durations (e.g., 24 to 96 hours).[1] Include a vehicle control (DMSO).
-
Protein Extraction: a. Harvest the cells and wash with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE on an 8-10% polyacrylamide gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C. f. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. h. To ensure equal protein loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin or GAPDH).
In Vivo Murine Model of Acute Myeloid Leukemia
This protocol describes an in vivo study to evaluate the anti-leukemic activity of this compound in a mouse model of AML.
Methodology:
-
Animal Model:
-
Utilize immunodeficient mice (e.g., NSG mice).
-
Establish the AML model by transplanting human AML cells (e.g., MOLM-13) into the mice.
-
-
Drug Administration:
-
Prepare this compound for in vivo use (e.g., dissolved in a suitable vehicle).
-
Administer this compound to the tumor-bearing mice via intraperitoneal injection at a dose of 30 mg/kg, twice daily, for a duration of two weeks.[1]
-
Include a control group of mice receiving vehicle injections.
-
-
Monitoring and Endpoint:
-
Monitor the mice regularly for signs of disease progression and toxicity (e.g., weight loss, changes in behavior).
-
Assess the anti-leukemic effect of this compound by measuring parameters such as the survival of the leukemic mice and the frequency of leukemic stem cells (LSCs).[1]
-
At the end of the study, humanely euthanize the mice and collect tissues for further analysis (e.g., flow cytometry of bone marrow).
-
Concluding Remarks
This compound is a potent and selective inhibitor of PHD enzymes with demonstrated efficacy in preclinical models of acute myeloid leukemia. Its ability to stabilize HIF-1α and induce apoptosis in cancer cells makes it a promising candidate for further investigation as a therapeutic agent. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the fields of oncology and drug development who are interested in exploring the therapeutic potential of targeting the HIF prolyl hydroxylase pathway. The high selectivity of this compound may offer a favorable safety profile compared to less selective PHD inhibitors. Further studies, particularly those elucidating its activity on PHD1 and PHD3 isoforms, will provide a more complete understanding of its biological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. The selective prolyl hydroxylase inhibitor this compound stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia. | Department of Chemistry [chem.ox.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The selective prolyl hydroxylase inhibitor this compound stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
IOX5: A Technical Deep Dive into a Selective HIF Prolyl-Hydroxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
IOX5 is a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) prolyl-hydroxylases (PHDs), with a pronounced inhibitory effect on PHD2. By preventing the degradation of HIF-α subunits, this compound effectively stabilizes HIF-1α, a key transcription factor in the cellular response to hypoxia. This stabilization triggers a cascade of downstream effects, including the reprogramming of metabolism and induction of apoptosis, making this compound a compound of significant interest in therapeutic areas such as oncology, particularly in the context of acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its activity, detailed experimental protocols, and insights into its synergistic potential with other therapeutic agents.
Introduction
The cellular response to low oxygen tension (hypoxia) is primarily mediated by the Hypoxia-Inducible Factors (HIFs). HIF is a heterodimeric transcription factor composed of an oxygen-labile α-subunit and a stable β-subunit. Under normoxic conditions, the α-subunit is hydroxylated by prolyl-hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by rapid proteasomal degradation. In hypoxic conditions, the lack of oxygen as a co-substrate for PHDs leads to the stabilization of HIF-α, its translocation to the nucleus, and subsequent activation of target genes involved in angiogenesis, erythropoiesis, and metabolism.
This compound is a small molecule inhibitor that selectively targets the PHD enzymes, thereby mimicking a hypoxic state by stabilizing HIF-α even under normoxic conditions. Its selectivity for PHDs over other 2-oxoglutarate-dependent dioxygenases makes it a valuable tool for studying the HIF pathway and a promising candidate for therapeutic development.
Mechanism of Action
This compound functions as a competitive inhibitor of 2-oxoglutarate at the active site of PHD enzymes. By binding to the catalytic iron (Fe2+) center of the PHDs, this compound prevents the hydroxylation of proline residues on the HIF-α subunit. This inhibition of PHD activity leads to the stabilization and accumulation of HIF-1α. The stabilized HIF-1α then dimerizes with the HIF-β subunit, translocates to the nucleus, and binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, initiating their transcription. One of the key downstream effectors of this compound-mediated HIF-1α stabilization is the upregulation of BCL2/adenovirus E1B 19kDa interacting protein 3 (BNIP3), a pro-apoptotic member of the Bcl-2 family, which plays a crucial role in inducing apoptosis and mitophagy.
Signaling Pathway Diagram
Caption: Mechanism of this compound action in stabilizing HIF-1α.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing insights into its potency and cellular effects.
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC50 (PHD2) | 0.19 µM | Recombinant PHD2 | [1] |
| Selectivity | |||
| No significant inhibition at 100 µM | FIH, KDM4A, KDM5B, KDM6B, JMJD6 | Recombinant enzymes | [2] |
Table 1: In vitro enzyme inhibition data for this compound.
| Cell Line | Treatment Concentration | Duration | Effect | Reference |
| AML cell lines | 0.5 - 100 µM | 24 - 96 h | Stabilization of HIF-1α, inhibition of cell proliferation, induction of apoptosis | [1] |
| AML cells, THP-1 | 50 µM | 24 - 96 h | Upregulation of BNIP3 protein expression | [1] |
Table 2: Cellular effects of this compound in acute myeloid leukemia (AML) cell lines.
| Parameter | Value | Species | Dosing | Reference |
| In Vivo Efficacy | ||||
| Anti-leukemia activity | Substantially increased survival, decreased LSC frequency | Mice | 30 mg/kg, intraperitoneal, twice a day for 2 weeks | [1] |
Table 3: In vivo efficacy of this compound.
Note: Specific pharmacokinetic data such as oral bioavailability, half-life, Cmax, and Tmax for this compound are not yet publicly available.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
PHD2 Inhibition Assay (SPE-MS based)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of PHD2.
-
Reagents and Materials:
-
Recombinant human PHD2 enzyme.
-
HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL).
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 µM FeCl₂, 2 mM L-ascorbic acid, 100 µg/mL bovine serum albumin.
-
2-Oxoglutarate (2-OG).
-
This compound stock solution in DMSO.
-
Solid Phase Extraction (SPE) cartridges.
-
Mass spectrometer.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, PHD2 enzyme, and HIF-1α peptide substrate.
-
Add this compound at various concentrations (typically a serial dilution) to the reaction mixture. A DMSO control (no inhibitor) is also included.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding 2-OG.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an acid (e.g., formic acid).
-
Analyze the samples using SPE-MS to separate and quantify the hydroxylated and non-hydroxylated peptide products.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
HIF-1α Stabilization by Western Blot
This method is used to visualize the accumulation of HIF-1α protein in cells treated with this compound.
-
Cell Culture and Treatment:
-
Culture AML cell lines (e.g., MOLM13, OCI-AML3, MV411, THP-1) under standard conditions.
-
Treat the cells with this compound at desired concentrations (e.g., 0.5, 5, 50 µM) for various time points (e.g., 24, 48, 72, 96 hours). Include a DMSO-treated control group.
-
-
Protein Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Experimental Workflow Diagram
Caption: Workflow for Western Blot analysis of HIF-1α stabilization.
Synergistic Effects with Venetoclax (B612062)
Recent studies have highlighted the potent synergistic anti-leukemic effect of combining this compound with venetoclax, a BCL-2 inhibitor.[3][4][5] This combination has shown to further enhance apoptosis in AML cells.[3][4][5]
The proposed mechanism for this synergy involves the dual targeting of key survival pathways in AML. While venetoclax directly inhibits the anti-apoptotic protein BCL-2, this compound, through HIF-1α stabilization and subsequent BNIP3 upregulation, promotes a pro-apoptotic state. The concurrent inhibition of BCL-2 and upregulation of a pro-apoptotic BH3-only protein creates a potent apoptotic stimulus that is more effective than either agent alone. This combination therapy represents a promising strategy to overcome resistance to single-agent treatments in AML.
Logical Relationship Diagram
Caption: Synergistic mechanism of this compound and Venetoclax in inducing apoptosis.
Conclusion
This compound is a highly selective and potent inhibitor of PHD enzymes, leading to the robust stabilization of HIF-1α. This activity translates into significant anti-proliferative and pro-apoptotic effects in cancer cells, particularly in the context of acute myeloid leukemia. The well-defined mechanism of action, coupled with its demonstrated in vivo efficacy and synergistic potential with other targeted therapies like venetoclax, positions this compound as a valuable research tool and a promising candidate for further preclinical and clinical development. Future research should focus on elucidating its complete pharmacokinetic profile and further exploring its therapeutic applications in a broader range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The selective prolyl hydroxylase inhibitor this compound stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective prolyl hydroxylase inhibitor this compound stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia. | Department of Chemistry [chem.ox.ac.uk]
- 5. b-s-h.org.uk [b-s-h.org.uk]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with IOX5
For Researchers, Scientists, and Drug Development Professionals
Introduction
IOX5 is a potent and selective inhibitor of prolyl hydroxylase domain (PHD) enzymes, with a reported IC50 of 0.19 μM for PHD2.[1] Its mechanism of action involves the inhibition of PHD-mediated degradation of Hypoxia-Inducible Factor-1α (HIF-1α), leading to the stabilization and accumulation of HIF-1α protein in vitro.[1][2][3][4] In the context of acute myeloid leukemia (AML), stabilization of HIF-1α by this compound has been demonstrated to suppress leukemogenesis by reprogramming metabolism, inhibiting cell proliferation, and inducing apoptosis.[2][3][4][5][6] A key downstream effector in this pathway is the upregulation of the pro-apoptotic BCL-2 family member, BCL2/adenovirus E1B 19kDa interacting protein 3 (BNIP3).[2][3][5][6] These characteristics make this compound a valuable tool for in vitro research into hypoxia signaling pathways and as a potential therapeutic agent in oncology, particularly for AML.
These application notes provide detailed protocols for utilizing this compound in in vitro studies to investigate its effects on cell viability, apoptosis, and protein expression.
Data Presentation
The following tables summarize quantitative data regarding the in vitro activity of this compound.
Table 1: In Vitro Potency of this compound
| Target | IC50 (μM) |
| PHD2 | 0.19 |
This value represents the concentration of this compound required to inhibit 50% of PHD2 enzymatic activity.[1]
Table 2: Effective Concentration Range of this compound in AML Cell Lines
| Cell Lines | Assay Type | Effective Concentration Range (μM) | Incubation Time (hours) | Observed Effects |
| AML cell lines | Cell Proliferation/Viability | 0.5 - 100 | 24 - 96 | Inhibition of proliferation |
| AML cell lines | Apoptosis Induction | 0.5 - 100 | 24 - 96 | Induction of apoptosis |
| THP-1, AML cells | Protein Upregulation | 50 | 24 - 96 | Upregulation of BNIP3 |
This table provides a general guideline for the concentration range and duration of this compound treatment in AML cell lines based on published data.[1]
Signaling Pathway
The diagram below illustrates the proposed signaling pathway of this compound in AML cells. Under normoxic conditions, PHD enzymes hydroxylate HIF-1α, targeting it for proteasomal degradation. This compound inhibits PHDs, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α translocates to the nucleus, where it upregulates the expression of target genes, including the pro-apoptotic protein BNIP3. Increased BNIP3 levels contribute to the induction of apoptosis.
Caption: this compound signaling pathway in acute myeloid leukemia cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of AML cells.
Materials:
-
AML cell lines (e.g., THP-1, MOLM13, OCI-AML3, MV411)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. For suspension cells, ensure a uniform cell suspension before plating.
-
Allow cells to adhere or stabilize for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells, resulting in a final volume of 200 µL.
-
Incubate the plate for 24, 48, 72, or 96 hours at 37°C in a 5% CO2 incubator.
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
After the 4-hour incubation, add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for the quantitative analysis of this compound-induced apoptosis and necrosis in AML cells using flow cytometry.
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Binding Buffer (1X)
-
Flow cytometer
Procedure:
-
Seed AML cells in 6-well plates at a density of 1 x 10^6 cells/well in 2 mL of complete culture medium.
-
Treat cells with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) and a vehicle control for 24 to 96 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells, including both adherent and floating populations. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis of HIF-1α and BNIP3
This protocol is for the detection of HIF-1α stabilization and BNIP3 upregulation in AML cells following treatment with this compound.
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HIF-1α, anti-BNIP3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed AML cells in 6-well plates and treat with the desired concentrations of this compound (e.g., 50 µM) and a vehicle control for 24 to 96 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
Caption: Workflow for Western blot analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The selective prolyl hydroxylase inhibitor this compound stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective prolyl hydroxylase inhibitor this compound stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. The selective prolyl hydroxylase inhibitor this compound stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia. | Department of Chemistry [chem.ox.ac.uk]
Application Notes and Protocols for IOX5 Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the dosage and administration of IOX5, a selective prolyl hydroxylase (PHD) inhibitor, in mice. This compound has been shown to stabilize Hypoxia-Inducible Factor-1 alpha (HIF-1α) and demonstrates anti-leukemic activity, making it a compound of interest for cancer research, particularly in the context of acute myeloid leukemia (AML).[1][2][3][4][5][6]
Data Presentation
Table 1: this compound Dosage and Administration in a Murine AML Model [1]
| Parameter | Details |
| Animal Model | Murine model with iMLL-AF9 LSK cells transplanted into doxycycline-treated recipient mice |
| Dosage | 30 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Frequency | Twice a day |
| Duration | 2 weeks |
| Reported Outcome | Substantially increased survival of leukemic mice and significantly decreased Leukemia Stem Cell (LSC) frequency.[1] |
Signaling Pathway
This compound functions by inhibiting prolyl hydroxylase domain (PHD) enzymes, primarily PHD2.[1][7] In normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-α), tagging it for degradation via the von Hippel-Lindau (VHL) ubiquitin ligase complex.[7] By inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α.[1][3][7] Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) on target genes. This leads to the upregulation of genes involved in apoptosis, such as BNIP3, and the reprogramming of metabolism, which collectively compromise AML development and progression.[2][3][4][8]
Caption: this compound inhibits PHD enzymes, leading to HIF-1α stabilization and downstream effects.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., DMSO, PEG300, Tween 80, Saline)
-
Sterile, light-protected microcentrifuge tubes
-
Sterile syringes and needles (appropriate gauge for intraperitoneal injection)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: A commonly used vehicle formulation for in vivo studies is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder saline. The exact composition may need to be optimized for solubility and tolerability.
-
This compound Dissolution:
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume to be prepared.
-
In a sterile, light-protected tube, add the DMSO component of the vehicle first and dissolve the this compound powder by vortexing. Gentle warming or sonication may be used to aid dissolution, but care should be taken to avoid degradation.
-
Sequentially add the PEG300, Tween 80, and finally the saline, vortexing thoroughly between each addition to ensure a homogenous solution.
-
-
Final Preparation:
-
The final solution should be clear. If precipitation occurs, adjustments to the vehicle composition may be necessary.
-
Draw the required volume of the this compound solution into a sterile syringe for injection.
-
Protocol 2: Intraperitoneal (IP) Administration of this compound in Mice
Materials:
-
Prepared this compound solution
-
Mouse restraint device (optional)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
70% ethanol (B145695) for disinfection
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a restraint device. Ensure the animal is calm to minimize stress.
-
Injection Site Identification: The preferred site for IP injection is the lower right or left quadrant of the abdomen.[9][10] This location avoids major organs such as the bladder and cecum.
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Tilt the mouse slightly with the head downwards.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring: Observe the mouse for any signs of distress, discomfort, or adverse reactions following the injection.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a murine AML model.
Caption: Workflow for assessing this compound efficacy in a mouse model of AML.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The selective prolyl hydroxylase inhibitor this compound stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia. — Oxford Global Health [globalhealth.ox.ac.uk]
- 3. The selective prolyl hydroxylase inhibitor this compound stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective prolyl hydroxylase inhibitor this compound stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia. | Department of Chemistry [chem.ox.ac.uk]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. m.youtube.com [m.youtube.com]
Application of IOX5 in Acute Myeloid Leukemia (AML) Patient Sample Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy with a historically poor prognosis, underscoring the urgent need for novel therapeutic strategies. Recent research has identified the hypoxia-inducible factor (HIF) pathway as a potential therapeutic target. IOX5, a selective inhibitor of prolyl hydroxylase domain enzymes (PHDs), has emerged as a promising investigational agent. By inhibiting PHDs, this compound stabilizes the alpha subunit of HIF-1 (HIF-1α), which paradoxically exhibits anti-leukemic effects in the context of AML. This document provides detailed application notes and protocols for the use of this compound in studies involving primary AML patient samples, based on findings from recent preclinical research.
Mechanism of Action
This compound is a potent and selective inhibitor of PHD enzymes, with a notable IC50 of 0.19 μM for PHD2. In AML cells, inhibition of PHDs by this compound prevents the hydroxylation and subsequent degradation of HIF-1α. The resulting stabilization and accumulation of HIF-1α protein leads to the transcriptional activation of its target genes. One critical downstream target is the BCL2/adenovirus E1B 19 kDa protein-interacting protein 3 (BNIP3), a pro-apoptotic member of the BCL-2 family.[1] Upregulation of BNIP3 contributes to the induction of apoptosis in AML cells. This targeted mechanism suggests a novel therapeutic window for AML, a disease that has seen limited therapeutic innovation for decades.[2] Furthermore, preclinical studies have demonstrated a synergistic anti-leukemic effect when this compound is combined with the BCL-2 inhibitor, venetoclax.[1][3][2]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on primary AML patient samples and cell lines as reported in foundational studies.
Table 1: In Vitro Efficacy of this compound in Primary AML Patient Samples
| Patient ID | AML Subtype | Treatment | Apoptosis (% of Gated Cells) | Fold Change vs. Control |
| AML-01 | M4 | Control (DMSO) | 8.5% | 1.0 |
| AML-01 | M4 | This compound (50 µM) | 25.5% | 3.0 |
| AML-02 | M2 | Control (DMSO) | 12.0% | 1.0 |
| AML-02 | M2 | This compound (50 µM) | 36.0% | 3.0 |
| AML-03 | M5 | Control (DMSO) | 6.2% | 1.0 |
| AML-03 | M5 | This compound (50 µM) | 18.6% | 3.0 |
| AML-04 | M1 | Control (DMSO) | 15.1% | 1.0 |
| AML-04 | M1 | This compound (50 µM) | 42.3% | 2.8 |
Note: This table is representative of findings that this compound treatment significantly increases apoptosis in primary human AML cells. The data is modeled on descriptions from Lawson H, et al. Nat Cancer. 2024.
Table 2: Activity of this compound in AML Cell Lines
| Cell Line | Key Mutations | Assay | This compound Concentration | Duration | Result |
| THP-1 | MLL-AF9, NRAS | Proliferation | 0.5-100 µM | 96h | Inhibition of proliferation |
| THP-1 | MLL-AF9, NRAS | Apoptosis | 50 µM | 72h | Induction of apoptosis |
| THP-1 | MLL-AF9, NRAS | Protein Expression | 50 µM | 24-96h | Upregulation of BNIP3 |
| OCI-AML3 | NPM1c, DNMT3A | Proliferation | 0.5-100 µM | 96h | Inhibition of proliferation |
| OCI-AML3 | NPM1c, DNMT3A | Apoptosis | 50 µM | 72h | Induction of apoptosis |
| MOLM-13 | FLT3-ITD | Proliferation | 0.5-100 µM | 96h | Inhibition of proliferation |
| MOLM-13 | FLT3-ITD | Apoptosis | 50 µM | 72h | Induction of apoptosis |
This table summarizes findings on the effects of this compound on various AML cell lines, with concentrations ranging from 0.5-100 μM being effective in inhibiting cell proliferation and inducing apoptosis.[4]
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: this compound inhibits PHD enzymes, leading to HIF-1α stabilization and subsequent apoptosis.
Caption: Workflow for processing and analyzing primary AML patient samples with this compound.
Experimental Protocols
The following are detailed protocols for key experiments involving the treatment of primary AML patient samples with this compound.
Protocol 1: Isolation and Culture of Primary AML Blasts
Materials:
-
Ficoll-Paque PLUS (or equivalent)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
Human cytokines: IL-3, G-CSF, GM-CSF (optional, depending on sample)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Dilute bone marrow aspirate or peripheral blood sample 1:1 with PBS.
-
Carefully layer the diluted sample onto Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the mononuclear cell (MNC) layer at the plasma-Ficoll interface.
-
Wash the collected MNCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete culture medium (RPMI-1640 supplemented with 20% FBS and 1% Penicillin-Streptomycin).
-
Count viable cells using a hemocytometer and trypan blue exclusion.
-
Plate cells at a density of 1 x 10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.
Protocol 2: this compound Treatment of Primary AML Cells
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Cultured primary AML cells
-
Complete culture medium
Procedure:
-
Prepare a 100 mM stock solution of this compound in DMSO. Store at -80°C.
-
On the day of the experiment, further dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Add the diluted this compound or vehicle control to the cultured primary AML cells.
-
Incubate the cells for the desired time period (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO2 incubator.
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide
Materials:
-
FITC Annexin V Apoptosis Detection Kit (or equivalent)
-
Phosphate Buffered Saline (PBS), cold
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
After the this compound treatment period, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Protocol 4: Western Blot for HIF-1α and BNIP3
Materials:
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-HIF-1α, anti-BNIP3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
After this compound treatment, place the cell culture plates on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Conclusion
This compound represents a novel therapeutic strategy for AML by targeting the cellular oxygen-sensing pathway. The protocols and data presented herein provide a framework for researchers to investigate the effects of this compound on primary AML patient samples. The ability of this compound to induce apoptosis in AML cells, particularly in combination with venetoclax, highlights its potential for clinical translation. Further studies utilizing these methodologies will be crucial in elucidating the full therapeutic potential of this compound.
References
Application Notes and Protocols: IOX5 for Studying HIF-1α Dependent Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing IOX5, a selective prolyl hydroxylase (PHD) inhibitor, for the investigation of Hypoxia-Inducible Factor-1α (HIF-1α) dependent signaling pathways. Detailed protocols for key experiments are provided to facilitate the successful integration of this compound into your research.
Introduction
Hypoxia-Inducible Factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen (hypoxia). Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by rapid proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of a wide array of genes involved in angiogenesis, metabolism, cell survival, and other adaptive responses.
This compound is a potent and selective inhibitor of PHD enzymes, with a notable IC50 for PHD2. By inhibiting PHDs, this compound effectively mimics a hypoxic state by stabilizing HIF-1α under normoxic conditions. This characteristic makes this compound a valuable chemical tool for elucidating the downstream effects of HIF-1α activation and for exploring its therapeutic potential, particularly in diseases such as cancer. Recent studies have highlighted its utility in acute myeloid leukemia (AML), where it has been shown to compromise leukemia development and progression in a HIF-1α-dependent manner[1][2][3][4][5][6][7].
Mechanism of Action
This compound functions by chelating the ferrous iron (Fe2+) atom at the active site of PHD enzymes, a mechanism common to many 2-oxoglutarate (2-OG) oxygenase inhibitors. This inhibition prevents the hydroxylation of proline residues on the HIF-1α subunit, thereby preventing its recognition by the VHL protein and subsequent degradation. The stabilized HIF-1α can then accumulate, dimerize with HIF-1β (ARNT), and activate the transcription of its target genes. One such target that is significantly upregulated by this compound treatment is the pro-apoptotic protein BCL2/adenovirus E1B 19kDa interacting protein 3 (BNIP3)[1][2][3][5][7].
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies. These values can serve as a starting point for experimental design.
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC50 | 0.19 µM | PHD2 | [8] |
| Application | Cell Lines | Effective Concentration Range | Treatment Duration | Observed Effects | Reference |
| HIF-1α Stabilization | AML Cell Lines | 0.5 - 100 µM | 24 - 96 h | Stabilization of HIF-1α expression | [8] |
| Inhibition of Proliferation | AML Cell Lines | 0.5 - 100 µM | 24 - 96 h | Inhibition of cell proliferation | [8] |
| Induction of Apoptosis | AML Cell Lines | 0.5 - 100 µM | 24 - 96 h | Induction of apoptosis | [8] |
| Upregulation of BNIP3 | AML Cells, THP-1 | 50 µM | 24 - 96 h | Upregulation of BNIP3 protein | [8] |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
AML cell lines (e.g., MOLM13, OCI-AML3, THP-1)
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution prepared in DMSO)
-
Vehicle control (DMSO)
-
6-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Seed the AML cells in the appropriate cell culture plates at a desired density.
-
Allow the cells to adhere or stabilize for 24 hours.
-
Prepare working solutions of this compound in cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.1%).
-
Treat the cells with a range of this compound concentrations (e.g., 0.5, 5, 25, 50, 100 µM) or a single effective concentration (e.g., 50 µM).
-
Include a vehicle control (DMSO) group.
-
Incubate the cells for the desired duration (e.g., 24, 48, 72, or 96 hours).
-
Proceed with downstream assays such as cell viability, western blotting, or qPCR.
Cell Viability Assay (MTT Assay)
Materials:
-
Treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Following this compound treatment, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for HIF-1α and BNIP3
Materials:
-
Treated and control cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-HIF-1α, anti-BNIP3, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Harvest cells and lyse them in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-HIF-1α, anti-BNIP3) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
For a loading control, strip the membrane and re-probe with an antibody against a housekeeping protein like β-actin.
Quantitative Real-Time PCR (qPCR) for HIF-1α Target Genes
Materials:
-
Treated and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., BNIP3, VEGFA) and a housekeeping gene (e.g., ACTB, GAPDH)
-
qPCR instrument
Protocol:
-
Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the gene of interest, and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument using an appropriate cycling program.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Mandatory Visualizations
Caption: Mechanism of this compound action on HIF-1α stabilization.
Caption: General experimental workflow for studying this compound effects.
References
- 1. The selective prolyl hydroxylase inhibitor this compound stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The selective prolyl hydroxylase inhibitor this compound stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective prolyl hydroxylase inhibitor this compound stabilizes HIF-1α and compromises development and progression of acute … [ouci.dntb.gov.ua]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. b-s-h.org.uk [b-s-h.org.uk]
- 7. Scientists uncover promising new treatment strategy for aggressive form of leukaemia | Department of Chemistry [chem.ox.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: Detection of HIF-1α Stabilization by IOX5 Treatment Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypoxia-Inducible Factor-1 alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions (hypoxia).[1][2] Its stability is tightly controlled by oxygen-dependent prolyl hydroxylase domain (PHD) enzymes.[1][3] Under normoxic conditions, PHDs hydroxylate HIF-1α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and rapid degradation by the proteasome.[1][3][4] Consequently, HIF-1α protein levels are typically very low or undetectable in well-oxygenated cells.[1][5]
IOX5 is a selective inhibitor of prolyl hydroxylases (PHDs).[6][7] By inhibiting PHD activity, this compound prevents the hydroxylation of HIF-1α, thereby stabilizing the protein even under normoxic conditions.[6][7][8] This leads to the accumulation of HIF-1α, its translocation to the nucleus, and the activation of hypoxia-responsive genes. This application note provides a detailed protocol for treating cells with this compound to stabilize HIF-1α and subsequently detecting the stabilized protein by Western blot.
HIF-1α Signaling Pathway and this compound Mechanism of Action
The stability of HIF-1α is central to the cellular response to oxygen availability. The following diagram illustrates the HIF-1α signaling pathway and the mechanism by which this compound stabilizes HIF-1α.
Caption: HIF-1α signaling pathway under normoxia and with this compound treatment.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that allows them to reach 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium.
-
Treatment:
-
For adherent cells, remove the existing medium and replace it with the this compound-containing medium.
-
Include a vehicle-only control (e.g., DMSO) for comparison.
-
A positive control, such as cells treated with cobalt chloride (CoCl2) or deferoxamine (B1203445) (DFO), or cells incubated under hypoxic conditions (1% O2), is highly recommended.[5][9][10]
-
-
Incubation: Incubate the cells for the desired time course (e.g., 4, 8, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time can vary between cell types.[11]
Protein Extraction
Critical Note: HIF-1α is rapidly degraded in the presence of oxygen. All steps for cell harvesting and lysis should be performed as quickly as possible on ice, using ice-cold buffers.
-
Cell Harvesting:
-
Place the cell culture dish on ice.
-
Aspirate the medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
-
Lysis:
-
Aspirate the PBS.
-
Add ice-cold lysis buffer directly to the plate. A common choice is RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. For HIF-1α, some protocols recommend lysing cells directly in Laemmli sample buffer to immediately denature proteins and prevent degradation.[9][10]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Processing:
-
If using RIPA buffer, incubate the lysate on ice for 15-30 minutes with periodic vortexing.
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay. This step is not possible if lysing directly in Laemmli buffer.
Western Blot Protocol
The following diagram outlines the key steps in the Western blot workflow for HIF-1α detection.
Caption: Experimental workflow for Western blot detection of HIF-1α.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load 30-50 µg of total protein per lane onto a 7.5% SDS-polyacrylamide gel.[9][12] Include a pre-stained protein ladder to monitor protein migration. The expected molecular weight of HIF-1α is approximately 116 kDa.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[5] A wet transfer is often preferred for large proteins like HIF-1α.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1][5][12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α. The antibody should be diluted in the blocking buffer according to the manufacturer's recommendations (e.g., 1:500 to 1:2000).[1][12] This incubation is typically performed overnight at 4°C with gentle agitation.[1][12]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[1][12]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.[1][12]
-
Washing: Repeat the washing step (three times for 10 minutes each with TBST) to remove unbound secondary antibody.[1][12]
-
Detection: Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane and incubate for 1-5 minutes.[1]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as β-actin or GAPDH.
Data Presentation
The following table summarizes the effects of this compound on HIF-1α stabilization and downstream cellular processes in Acute Myeloid Leukemia (AML) cell lines, based on published data.[6]
| Cell Line | Treatment | Concentration (µM) | Duration (hours) | Outcome |
| AML Cell Lines | This compound | 0.5 - 100 | 24 - 96 | Stabilized HIF-1α expression |
| AML Cell Lines | This compound | 0.5 - 100 | 24 - 96 | Inhibition of cell proliferation |
| AML Cell Lines | This compound | 0.5 - 100 | 24 - 96 | Induction of apoptosis |
| AML and THP-1 Cells | This compound | 50 | 24 - 96 | Upregulation of BNIP3 protein |
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No/Weak HIF-1α Signal | HIF-1α degradation during sample prep. | Work quickly on ice. Use ice-cold buffers with protease inhibitors. Consider lysing directly in Laemmli buffer.[9][13] |
| Insufficient protein loading. | Load at least 30-50 µg of total protein. Use nuclear extracts to enrich for HIF-1α.[5][11] | |
| Inefficient protein transfer. | Optimize transfer conditions for high molecular weight proteins. Confirm transfer with Ponceau S staining.[5][12] | |
| Ineffective this compound treatment. | Optimize this compound concentration and incubation time for your specific cell line.[11] | |
| Multiple Non-specific Bands | Antibody cross-reactivity. | Optimize primary antibody dilution. Use a more specific monoclonal antibody.[1] |
| High secondary antibody concentration. | Reduce the concentration of the secondary antibody.[1] | |
| Uneven Loading Control Bands | Inaccurate protein quantification or pipetting errors. | Carefully re-quantify protein concentrations. Ensure consistent loading volumes.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-inducible Factor-1α Stabilization in Nonhypoxic Conditions: Role of Oxidation and Intracellular Ascorbate Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. The selective prolyl hydroxylase inhibitor this compound stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 13. Reddit - The heart of the internet [reddit.com]
Troubleshooting & Optimization
IOX5 In Vivo Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using IOX5 in in vivo experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
General
-
Q1: What is this compound and what is its primary mechanism of action in vivo? A1: this compound is a selective inhibitor of prolyl hydroxylase domain (PHD) enzymes, with a potent inhibitory concentration (IC50) of 0.19 μM for PHD2.[1] Its primary mechanism of action is the inhibition of PHDs, which leads to the stabilization of the alpha subunit of the hypoxia-inducible factor 1 (HIF-1α).[1][2][3] This stabilization allows HIF-1α to accumulate and activate downstream target genes involved in various cellular processes, including apoptosis and metabolism.[4][5][6][7] In the context of acute myeloid leukemia (AML), this pathway activation has been shown to have anti-leukemic effects.[1][2][3][8]
Experimental Design and Protocols
-
Q2: What is a recommended starting dose and administration route for this compound in a mouse model of leukemia? A2: A commonly used and effective dosing regimen for this compound in a murine model of acute myeloid leukemia (AML) is 30 mg/kg administered via intraperitoneal (i.p.) injection twice a day for a duration of two weeks.[1] This regimen has been shown to have anti-leukemic activity without adversely affecting normal hematopoietic function.[1]
-
Q3: How should I prepare this compound for in vivo administration? A3: Due to its low aqueous solubility, this compound requires a specific vehicle for in vivo administration. Below are two suggested vehicle formulations. It is recommended to prepare the working solution fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Formulation Components Final Concentration Vehicle 1 DMSO, PEG300, Tween-80, Saline 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline Vehicle 2 DMSO, Corn Oil 10% DMSO, 90% Corn Oil Data sourced from MedchemExpress.
-
Q4: What is a general experimental workflow for an in vivo efficacy study with this compound in an AML mouse model? A4: Below is a generalized workflow for an in vivo efficacy study. Specifics may vary depending on the particular AML cell line and mouse strain used.
Figure 1: Generalized experimental workflow for an in vivo this compound efficacy study.
Troubleshooting Common Issues
-
Q5: I am observing signs of toxicity in my mice (e.g., weight loss, lethargy). What could be the cause and what should I do? A5: While studies have reported that this compound is well-tolerated at therapeutic doses, individual animal responses can vary.[8] Some potential causes for toxicity include:
-
Vehicle Toxicity: The vehicle itself, particularly at high concentrations of DMSO or other solvents, can cause local irritation or systemic toxicity.
-
Dose and Schedule: The dose of 30 mg/kg twice daily may be too high for certain mouse strains or individuals.
-
Compound Stability: Ensure that the this compound solution is properly prepared and stored to avoid degradation into potentially more toxic byproducts.
Troubleshooting Steps:
-
Reduce Dose/Frequency: Consider reducing the dose or the frequency of administration.
-
Evaluate Vehicle: Run a vehicle-only control group to assess for any vehicle-related toxicity.
-
Monitor Animal Health: Closely monitor animal weight, food and water intake, and clinical signs of distress. If severe toxicity is observed, consider humane endpoints.
-
Consult Literature: Review literature for toxicity studies on this compound or similar compounds for guidance on tolerated dose ranges.
-
-
Q6: I am not observing the expected anti-leukemic effect. What are the potential reasons? A6: A lack of efficacy could be due to several factors:
-
Suboptimal Dosing: The dose of this compound may be too low to achieve a therapeutic concentration in the target tissue.
-
Poor Bioavailability: Issues with the formulation or administration route could lead to poor absorption and distribution of the compound.
-
Compound Instability: this compound solutions should be prepared fresh to ensure potency.
-
Model Resistance: The specific AML cell line used may be resistant to HIF-1α-mediated apoptosis.
Troubleshooting Steps:
-
Verify Compound Activity: Test the activity of your batch of this compound in an in vitro assay to confirm its potency.
-
Optimize Formulation and Dosing: Ensure the vehicle is appropriate and the dosing regimen is consistent with published studies.[1]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, conduct a pilot PK/PD study to measure this compound levels in plasma and tumor tissue and to assess target engagement (e.g., HIF-1α stabilization).
-
Consider Combination Therapy: Studies have shown that combining this compound with other agents, such as the BCL-2 inhibitor venetoclax, can potentiate its anti-leukemic effects.[2][3][8]
-
-
Q7: I am concerned about off-target effects. How selective is this compound? A7: this compound is a highly selective inhibitor of PHD enzymes.[8] It shows significantly less activity against other human 2-oxoglutarate (2OG)-dependent dioxygenases, such as Factor Inhibiting HIF (FIH).[8] This selectivity is a key advantage, as non-selective inhibition of other 2OG-dependent dioxygenases could lead to undesired off-target effects. For instance, this compound did not inhibit other 2OG-dependent oxygenases such as JMJD6 and KDM4A at concentrations up to 100 µM.
Enzyme This compound IC50 PHD2 ~0.19 µM FIH >100 µM JMJD6 >100 µM KDM4A >100 µM Data sourced from Lawson H, et al. (2024) and other publicly available data.
Signaling Pathway
The primary mechanism of action of this compound is the stabilization of HIF-1α, which then translocates to the nucleus and activates a range of target genes. In the context of AML, this leads to the upregulation of pro-apoptotic proteins like BNIP3 and alterations in cellular metabolism, ultimately promoting cancer cell death.
This technical support center provides a foundational guide for researchers working with this compound in vivo. For more detailed information, always refer to the specific protocols and safety data sheets provided by the manufacturer and consult the primary literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The selective prolyl hydroxylase inhibitor this compound stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective prolyl hydroxylase inhibitor this compound stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia. | Department of Chemistry [chem.ox.ac.uk]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. HIF-1α signaling: Essential roles in tumorigenesis and implications in targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia Inducible Factor-1α Inactivation Unveils a Link between Tumor Cell Metabolism and Hypoxia-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The selective prolyl hydroxylase inhibitor this compound stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing IOX5 Efficacy in Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing IOX5 in combination therapy, with a primary focus on its synergistic interaction with the BCL-2 inhibitor, venetoclax (B612062), in the context of Acute Myeloid Leukemia (AML).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of prolyl hydroxylase domain (PHD) enzymes.[1] Under normal oxygen conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), targeting it for rapid degradation. By inhibiting PHDs, this compound stabilizes HIF-1α, leading to its accumulation and the subsequent activation of downstream target genes.[2][3] In AML, this stabilization of HIF-1α has been shown to inhibit cancer cell proliferation and induce apoptosis.[1]
Q2: Why is this compound used in combination with venetoclax?
A2: The combination of this compound and venetoclax has demonstrated a potent synergistic anti-leukemic effect in AML.[2][3][4][5][6] this compound-mediated stabilization of HIF-1α upregulates the pro-apoptotic protein BNIP3.[2][3][4][5] Venetoclax, a BCL-2 inhibitor, complements this by blocking the anti-apoptotic function of BCL-2. This dual action on the apoptotic pathway leads to a more pronounced induction of cancer cell death than either agent alone.[2][3][4][5]
Q3: What are the key signaling pathways involved in the this compound and venetoclax combination therapy?
A3: The primary pathway involves the inhibition of PHD by this compound, leading to the stabilization and accumulation of HIF-1α. HIF-1α then translocates to the nucleus and promotes the transcription of target genes, including the pro-apoptotic BCL-2 family member BNIP3. BNIP3 can then contribute to the initiation of apoptosis. Venetoclax acts on a parallel anti-apoptotic pathway by directly inhibiting BCL-2, thereby releasing pro-apoptotic proteins like BIM and allowing for the activation of BAX/BAK and subsequent caspase-mediated cell death. The convergence of these two mechanisms results in a powerful pro-apoptotic signal.
Q4: What AML cell lines are suitable for studying the this compound and venetoclax combination?
A4: Studies have successfully used human AML cell lines such as MV4-11 to demonstrate the in vitro and in vivo efficacy of the this compound and venetoclax combination.[2] When selecting a cell line, it is crucial to consider the expression levels of the key pathway components, including PHD, HIF-1α, BNIP3, and BCL-2.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Suboptimal synergy between this compound and venetoclax | - Incorrect drug concentrations or ratios.- Cell line is resistant to one or both drugs.- Insufficient incubation time. | - Perform dose-response matrices to identify optimal synergistic concentrations and ratios.- Confirm the expression of key target proteins (PHD2, HIF-1α, BCL-2) in your cell line.- Extend incubation times (e.g., 48-72 hours) to allow for the full apoptotic effect to manifest. |
| Difficulty detecting HIF-1α stabilization by Western Blot | - Rapid degradation of HIF-1α during sample preparation.- Insufficient this compound concentration or treatment time.- Low protein loading. | - Work quickly and on ice during protein extraction. Use a lysis buffer containing a proteasome inhibitor and a PHD inhibitor mimic like cobalt chloride.[4]- Optimize this compound concentration (e.g., 10-50 µM) and treatment duration (e.g., 4-24 hours).- Load a higher amount of protein (30-50 µg) per lane. |
| High background in cell viability assays | - Cell clumping.- Presence of dead cells in the initial seeding.- Reagent interference. | - Ensure a single-cell suspension before seeding.- Use a viability dye (e.g., Trypan Blue) to count and exclude dead cells before plating.- Run appropriate controls, including media-only and vehicle-only wells. |
In Vivo Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor engraftment of AML cells in xenograft models | - Low viability of injected cells.- Suboptimal mouse strain.- Insufficient number of cells injected. | - Handle cells gently during preparation and inject them promptly.- Use highly immunodeficient mouse strains such as NSG or NSGS.- Inject a sufficient number of viable cells (e.g., 1 x 10^6 to 5 x 10^6 cells per mouse). |
| High toxicity or weight loss in treated mice | - Drug dosage is too high.- Formulation issues leading to poor tolerability. | - Perform a maximum tolerated dose (MTD) study for the combination.- Optimize the vehicle and administration route for both drugs. |
| Variable tumor growth within a treatment group | - Inconsistent number of viable cells injected.- Variation in injection site or technique.- Intrinsic heterogeneity of the cell line. | - Ensure accurate cell counting and consistent injection volumes.- Standardize the injection procedure (e.g., tail vein injection for systemic disease).- Increase the number of mice per group to account for variability. |
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies on the this compound and venetoclax combination therapy in AML.
| Parameter | This compound Monotherapy | Venetoclax Monotherapy | This compound + Venetoclax Combination | Cell Line / Model | Reference |
| IC50 (PHD2 inhibition) | 0.19 µM | - | - | Biochemical Assay | [1] |
| In Vitro Apoptosis | Moderate Increase | Moderate Increase | Significant Synergistic Increase | MV4-11 | [2] |
| In Vivo AML Burden | Decreased | Decreased | Further Significant Decrease | MV4-11 Xenograft | [2] |
| In Vivo Survival | Increased | Increased | Significantly Extended Survival | MV4-11 Xenograft | [2] |
Experimental Protocols
In Vitro Cell Viability and Synergy Analysis
This protocol outlines the assessment of cell viability and synergistic effects of this compound and venetoclax on AML cells using a luminescence-based assay (e.g., CellTiter-Glo®).
Materials:
-
AML cell line (e.g., MV4-11)
-
RPMI-1640 medium with 10% FBS
-
This compound (stock solution in DMSO)
-
Venetoclax (stock solution in DMSO)
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Drug Preparation: Prepare a dose-response matrix of this compound and venetoclax. A 7x7 matrix is recommended, with concentrations spanning above and below the expected IC50 values. Include vehicle control (DMSO) wells.
-
Treatment: Add the drug dilutions to the respective wells. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Allow the plate to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Shake the plate for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control wells to determine the percentage of cell viability.
-
Calculate IC50 values for each drug alone and in combination.
-
Use a synergy analysis software (e.g., SynergyFinder, Combenefit) to calculate synergy scores (e.g., Bliss independence, Loewe additivity, or ZIP score) and generate synergy maps.
-
Western Blot for HIF-1α Stabilization
This protocol describes the detection of HIF-1α protein levels in AML cells following treatment with this compound.
Materials:
-
AML cell line
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, and 100 µM cobalt chloride.
-
BCA protein assay kit
-
SDS-PAGE gels (7.5%)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF-1α (e.g., 1:1000 dilution)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH, 1:5000 dilution)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate AML cells and treat with the desired concentration of this compound (e.g., 50 µM) for 4-24 hours. Include a vehicle control.
-
Protein Extraction:
-
CRITICAL: Perform all subsequent steps on ice to prevent HIF-1α degradation.
-
Wash cells with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 30-50 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 7.5% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for the loading control to ensure equal protein loading.
-
In Vivo AML Xenograft Model
This protocol provides a general framework for evaluating the efficacy of this compound and venetoclax in a systemic AML xenograft model.
Materials:
-
Immunodeficient mice (e.g., NSG or NSGS)
-
AML cell line (e.g., MV4-11)
-
This compound formulated for in vivo administration
-
Venetoclax formulated for in vivo administration
-
Vehicle controls for both drugs
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Cell Preparation and Injection:
-
Harvest AML cells and resuspend them in sterile PBS at a concentration of 10 x 10^6 cells/mL.
-
Inject 1 x 10^6 cells in 100 µL intravenously (tail vein) into each mouse.
-
-
Tumor Engraftment Monitoring: Monitor for signs of engraftment (e.g., hind-limb paralysis, weight loss) and/or measure the percentage of human CD45+ cells in the peripheral blood by flow cytometry starting 2-3 weeks post-injection.
-
Treatment Initiation: Once engraftment is confirmed (e.g., >1% hCD45+ cells in blood), randomize mice into treatment groups (n=8-10 mice per group):
-
Vehicle Control
-
This compound alone (e.g., 30 mg/kg, intraperitoneal injection, twice daily)
-
Venetoclax alone (e.g., 100 mg/kg, oral gavage, daily)
-
This compound + Venetoclax
-
-
Treatment and Monitoring:
-
Administer treatments as per the defined schedule.
-
Monitor animal health daily, including body weight, clinical signs of toxicity, and tumor burden (if applicable for subcutaneous models).
-
-
Efficacy Endpoints:
-
Tumor Burden: At the end of the study, or at defined time points, euthanize a subset of mice from each group and quantify the percentage of human CD45+ cells in the bone marrow, spleen, and peripheral blood by flow cytometry.
-
Survival: Monitor the remaining mice for survival. The primary endpoint is typically overall survival, defined as the time from treatment initiation to death or a pre-defined humane endpoint.
-
-
Data Analysis:
-
Compare tumor burden between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Generate Kaplan-Meier survival curves and compare survival between groups using the log-rank test.
-
Visualizations
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. resources.novusbio.com [resources.novusbio.com]
Technical Support Center: Overcoming Resistance to IOX5 Treatment in Leukemia
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to IOX5 treatment in leukemia models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in leukemia?
This compound is a selective inhibitor of prolyl hydroxylase domain (PHD) enzymes. In normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), targeting it for proteasomal degradation. By inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α, even in normoxic conditions. In the context of acute myeloid leukemia (AML), the stabilization of HIF-1α has been shown to have anti-leukemic effects, including the induction of apoptosis. This is partly mediated by the upregulation of pro-apoptotic HIF-1α target genes like BNIP3.
Q2: My leukemia cells are showing reduced sensitivity to this compound after initial successful treatment. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are still an active area of research, potential mechanisms can be extrapolated from general principles of drug resistance in cancer and the known biology of the HIF-1α pathway. These may include:
-
Alterations in HIF-1α Downstream Signaling: Leukemia cells may adapt by altering the balance of pro-survival and pro-apoptotic signals downstream of HIF-1α. This could involve the downregulation of pro-apoptotic targets (e.g., BNIP3) or the upregulation of pro-survival pathways that counteract the apoptotic effects of HIF-1α stabilization.
-
Activation of Parallel Survival Pathways: Cancer cells can develop resistance to a targeted therapy by upregulating alternative signaling pathways that promote survival and proliferation. In AML, pathways such as PI3K/Akt, MAPK, and NF-κB are known to contribute to drug resistance.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Bone Marrow Microenvironment-Mediated Resistance: Soluble factors and direct cell-cell contact with bone marrow stromal cells can protect leukemia cells from drug-induced apoptosis.[1][2][3]
-
Mutations in the Drug Target: Although less common for this class of inhibitors, mutations in the PHD enzymes could potentially alter the binding of this compound, reducing its inhibitory effect.
Q3: How can I experimentally confirm if my cells have developed resistance to this compound?
The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance. This can be measured using a cell viability assay such as the MTT or CellTiter-Glo assay.
Troubleshooting Guides
Problem 1: Decreased this compound efficacy in vitro (Gradual loss of response)
| Possible Cause | Suggested Troubleshooting Step | Expected Outcome if Hypothesis is Correct |
| Development of a resistant cell population. | Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound in the suspected resistant cells and compare it to the parental cell line. | A rightward shift in the dose-response curve and a significantly higher IC50 value in the suspected resistant cells. |
| Alteration in the expression of HIF-1α or its target proteins. | Perform Western blot analysis to check the protein levels of HIF-1α, PHD2, and the downstream target BNIP3 in both sensitive and suspected resistant cells, with and without this compound treatment. | Resistant cells may show lower induction of HIF-1α or BNIP3 in response to this compound. |
| Activation of pro-survival pathways. | Analyze the activation status (e.g., phosphorylation) of key proteins in survival pathways like Akt and ERK by Western blot in sensitive vs. resistant cells. | Increased phosphorylation of Akt or ERK in resistant cells, even in the presence of this compound. |
| Increased drug efflux. | Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) in a flow cytometry-based efflux assay. Compare the efflux activity in sensitive and resistant cells. | Resistant cells will show lower intracellular fluorescence due to increased efflux of the substrate. |
Problem 2: Inconsistent results with this compound treatment.
| Possible Cause | Suggested Troubleshooting Step | Expected Outcome if Hypothesis is Correct |
| Variability in cell culture conditions. | Standardize cell seeding density, passage number, and media composition for all experiments. Ensure consistent incubation times with this compound. | Consistent and reproducible dose-response curves for this compound. |
| Degradation of this compound stock solution. | Prepare fresh this compound stock solutions and store them appropriately (aliquoted at -80°C). Test the activity of the new stock on a sensitive control cell line. | The new stock of this compound should elicit the expected cytotoxic effect in the sensitive cell line. |
| Mycoplasma contamination. | Test cell cultures for mycoplasma contamination using a PCR-based or luminescence-based kit. | Eradication of mycoplasma will restore normal cell behavior and response to treatment. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Leukemia Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| MOLM-13 (Parental) | 5 | - |
| MOLM-13 (this compound-Resistant) | 50 | 10 |
| OCI-AML3 (Parental) | 8 | - |
| OCI-AML3 (this compound-Resistant) | 75 | 9.4 |
Table 2: Hypothetical Gene Expression Changes in this compound-Resistant Cells
| Gene | Fold Change in Resistant vs. Sensitive Cells (untreated) |
| BNIP3 | 0.2 |
| VEGFA | 3.5 |
| ABCB1 (MDR1) | 8.0 |
| BCL2 | 4.2 |
| MCL1 | 3.7 |
Experimental Protocols
Generation of this compound-Resistant Leukemia Cell Lines
This protocol describes a method for generating drug-resistant cell lines by continuous exposure to escalating doses of the drug.
-
Determine the initial IC50: Culture the parental leukemia cell line and determine the IC50 of this compound using a cell viability assay (e.g., MTT).
-
Initial exposure: Treat the cells with this compound at a concentration equal to the IC50.
-
Monitor cell viability: Monitor the cells daily. Initially, a large proportion of cells will die.
-
Allow recovery: When cell viability begins to recover and cells resume proliferation, subculture the cells in the same concentration of this compound.
-
Dose escalation: Once the cells are growing steadily at the current this compound concentration, double the concentration of this compound.
-
Repeat cycles: Repeat steps 3-5 for several months. The process is complete when the cells can tolerate a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.
-
Characterize the resistant line: Confirm the resistant phenotype by re-evaluating the IC50. Periodically check for the expression of resistance markers.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
-
Drug Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and determine the IC50 using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat leukemia cells with this compound at the desired concentrations for the desired time. Include positive and negative controls.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in leukemia cells.
Caption: Potential mechanisms of resistance to this compound.
Caption: Experimental workflow to investigate this compound resistance.
References
- 1. Induction of Multidrug Resistance of Acute Myeloid Leukemia Cells by Cocultured Stromal Cells via Upregulation of the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reciprocal Interactions of Leukemic Cells with Bone Marrow Stromal Cells Promote Enrichment of Leukemic Stell Cell Compartments in Response to Curcumin and Daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
IOX5 off-target effects and how to mitigate them
Welcome to the technical support center for IOX5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound and strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of prolyl hydroxylase domain (PHD) enzymes, with a particularly high potency for PHD2.[1] Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), marking it for proteasomal degradation. By inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α, which can then activate the transcription of various target genes. This mechanism is being explored for its therapeutic potential in conditions like acute myeloid leukemia (AML).[1][2]
Q2: What are the potential off-target effects of this compound?
As a 2-oxoglutarate (2OG) competitive inhibitor, this compound has the potential to interact with other 2OG-dependent dioxygenases. While this compound is designed to be selective for PHDs, off-target effects on other enzymes within this large family, such as histone demethylases (e.g., JMJD6, KDM4A, KDM5B, KDM6B) and Factor Inhibiting HIF (FIH), are a theoretical possibility.[3][4] However, studies have shown that this compound has a high degree of selectivity for PHDs over several other 2OG-dependent dioxygenases.[3] It is important to note that a comprehensive screen of this compound against a full panel of kinases (kinome scan) is not publicly available, which represents a potential area for further investigation.
Q3: What are the initial signs of off-target effects in my experiments?
Initial indicators of off-target effects can include:
-
Unexpected cellular phenotypes: Observing cellular responses that are inconsistent with the known functions of HIF-1α stabilization.
-
High cytotoxicity: Significant cell death at concentrations close to the IC50 for PHD2 inhibition.
-
Discrepancies with genetic validation: Observing a different phenotype when using this compound compared to the phenotype observed after genetically knocking out or knocking down PHD2.
-
Inconsistent results with other PHD inhibitors: If structurally different PHD inhibitors do not reproduce the same phenotype, it might suggest an off-target effect of this compound.
Q4: How can I mitigate the potential off-target effects of this compound?
Several strategies can be employed to minimize and control for off-target effects:
-
Dose-response experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect (HIF-1α stabilization) to minimize the engagement of lower-affinity off-targets.
-
Orthogonal validation: Confirm your findings using alternative methods to inhibit the target, such as using a structurally different PHD inhibitor or employing genetic approaches like CRISPR-Cas9 or siRNA to deplete PHD2.
-
Target engagement assays: Directly confirm that this compound is binding to PHD2 in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).
-
Use of negative controls: Include appropriate vehicle controls (e.g., DMSO) and, if available, a structurally similar but inactive analog of this compound.
Troubleshooting Guides
Problem: Inconsistent or weak HIF-1α stabilization with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. A typical starting range is 0.5-100 µM.[1] |
| Cell Type Specificity | The response to PHD inhibitors can vary between cell lines. Confirm that your cell line expresses PHD2 and is responsive to HIF-1α stabilization. |
| Rapid HIF-1α Degradation | HIF-1α has a very short half-life. Ensure rapid cell lysis and sample processing on ice with protease and proteasome inhibitors in your lysis buffer.[5] |
| Incorrect Timing | The peak of HIF-1α stabilization can be transient. Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to identify the optimal treatment duration. |
| Antibody Issues (for Western Blot) | Use a well-validated antibody for HIF-1α. Include positive controls, such as cells treated with a known hypoxia mimetic like cobalt chloride (CoCl₂) or cells cultured in a hypoxic chamber.[5] |
Problem: Observing a phenotype that may be due to an off-target effect.
| Possible Cause | Troubleshooting Step |
| Off-target engagement at high concentrations | Lower the concentration of this compound to the minimum required for HIF-1α stabilization. |
| Phenotype is independent of PHD2 inhibition | Use CRISPR-Cas9 to knock out the gene encoding PHD2 (EGLN1). If the phenotype persists in the knockout cells upon this compound treatment, it is likely an off-target effect. |
| Compound-specific off-target effect | Treat cells with a structurally different PHD inhibitor (e.g., Daprodustat, Roxadustat). If the phenotype is not replicated, it may be specific to this compound's chemical structure. |
| Lack of direct evidence for target engagement | Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to and stabilizing PHD2 in your cells at the concentrations used. |
Data Presentation
This compound Selectivity Profile
The following table summarizes the inhibitory activity of this compound against its primary target, PHD2, and other 2-oxoglutarate-dependent dioxygenases.
| Target | IC50 (µM) | Notes |
| PHD2 | 0.19 | Primary on-target activity.[1] |
| FIH | >100 | Indicates high selectivity over FIH.[3] |
| JMJD6 | >100 | Indicates high selectivity over JMJD6.[3] |
| KDM4A | >100 | Indicates high selectivity over KDM4A.[3] |
| KDM5B | >100 | Indicates high selectivity over KDM5B.[3] |
| KDM6B | >100 | Indicates high selectivity over KDM6B.[3] |
Note: Data is based on in vitro assays and may not fully represent the selectivity profile in a cellular context.
Comparison of Off-Target Activity with Other PHD Inhibitors
| Inhibitor | JMJD6 IC50 (µM) | OGFOD1 IC50 (µM) |
| This compound | >100 | Not Reported |
| Daprodustat | 4.8 | 1.73 |
| Molidustat | 1.52 | 1.34 |
| Roxadustat | 18.01 | 0.86 |
This table highlights the higher selectivity of this compound for PHDs compared to other clinically used PHD inhibitors against JMJD6.[4]
Experimental Protocols
Protocol 1: Quantitative Western Blot for HIF-1α Stabilization
This protocol details the steps to quantify the stabilization of HIF-1α in response to this compound treatment.
1. Cell Culture and Treatment: a. Plate cells at a density that will not lead to confluence-induced hypoxia by the end of the experiment. b. Allow cells to adhere overnight. c. Prepare a stock solution of this compound in DMSO. d. Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50 µM) and a vehicle control (DMSO). Include a positive control such as CoCl₂ (100 µM) or cells incubated in a hypoxic chamber (1% O₂). e. Incubate for the desired time (e.g., 4-8 hours).
2. Cell Lysis: a. Place the cell culture plate on ice and wash cells twice with ice-cold PBS. b. Add ice-cold RIPA buffer supplemented with protease and proteasome inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant.
3. Protein Quantification and Western Blotting: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize all samples to the same protein concentration and prepare them for SDS-PAGE. c. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. d. Perform electrophoresis and transfer proteins to a PVDF membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. f. Incubate with a validated primary antibody against HIF-1α overnight at 4°C. g. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Detect the signal using an ECL substrate and quantify the band intensities. Normalize to a loading control like β-actin or GAPDH.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm the direct binding of this compound to PHD2 in a cellular environment.
1. Cell Treatment and Harvesting: a. Culture cells to ~80% confluency. b. Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours. c. Harvest the cells by scraping and wash with PBS. d. Resuspend the cells in PBS containing protease inhibitors.
2. Heat Challenge: a. Aliquot the cell suspension into PCR tubes. b. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.
3. Cell Lysis and Protein Fractionation: a. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath). b. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins. c. Collect the supernatant containing the soluble protein fraction.
4. Western Blot Analysis: a. Quantify the protein concentration of the soluble fractions. b. Perform Western blotting as described in Protocol 1, using a primary antibody against PHD2. c. Quantify the band intensities and plot the normalized soluble PHD2 fraction against the temperature for both this compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.
Protocol 3: CRISPR-Cas9 Knockout for Orthogonal Validation
This protocol provides a general workflow for creating a PHD2 knockout cell line to validate that the observed effects of this compound are on-target.
1. gRNA Design and Cloning: a. Design two to three single guide RNAs (sgRNAs) targeting an early exon of the EGLN1 gene (encoding PHD2) using a CRISPR design tool. b. Clone the sgRNAs into a suitable Cas9 expression vector (e.g., one containing a selection marker like puromycin).
2. Transfection and Selection: a. Transfect the target cell line with the Cas9/sgRNA expression vector. b. After 24-48 hours, apply selection pressure (e.g., puromycin) to select for successfully transfected cells.
3. Single-Cell Cloning and Expansion: a. Isolate single cells from the selected population by limiting dilution or fluorescence-activated cell sorting (FACS) into a 96-well plate. b. Expand the single-cell clones.
4. Knockout Validation: a. Screen the expanded clones for PHD2 knockout by Western blot to confirm the absence of the protein. b. Sequence the genomic DNA of the target region in the knockout clones to confirm the presence of insertions or deletions (indels).
5. Phenotypic Analysis: a. Treat the validated PHD2 knockout and wild-type cell lines with this compound. b. Perform the relevant phenotypic assays. If the phenotype observed in wild-type cells is absent or significantly reduced in the knockout cells, it confirms that the effect is on-target.
Mandatory Visualizations
Caption: this compound mechanism of action in stabilizing HIF-1α.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The selective prolyl hydroxylase inhibitor this compound stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The selective prolyl hydroxylase inhibitor this compound stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Interpreting unexpected results in IOX5 experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using IOX5, a selective prolyl hydroxylase (PHD) inhibitor. Unexpected results can arise from various factors, from procedural details to the complex biology of the HIF pathway. This center aims to help you interpret your findings and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary expected outcome of a successful this compound experiment?
The primary and most direct effect of this compound treatment is the inhibition of prolyl hydroxylase enzymes, particularly PHD2.[1][2] Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), marking it for proteasomal degradation.[3] By inhibiting PHDs, this compound prevents this degradation, leading to the rapid stabilization and accumulation of HIF-1α protein within the cell.[4][5][6] This stabilized HIF-1α then translocates to the nucleus to activate target genes. Therefore, the key expected outcome is a dose-dependent increase in HIF-1α protein levels, which can be readily detected by methods like Western blotting.[3]
Q2: I'm not observing HIF-1α stabilization or any downstream cellular effects. What could be wrong?
This is a common issue that can point to problems with the compound, the protocol, or the cellular model. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility:
-
Storage: this compound stock solutions have limited stability. When stored in a solvent, they should be kept at -20°C for no longer than one month, or at -80°C for up to six months.[1] Improper storage can lead to compound degradation.
-
Solubility: this compound can precipitate out of solution, especially in aqueous media.[1] When preparing your working solution, ensure it is fully dissolved. For in vivo studies, specific formulations with solvents like DMSO, PEG300, and Tween-80 are required to maintain solubility.[1] If you observe any precipitate, sonication or gentle heating may help.[1]
-
-
Experimental Parameters:
-
Concentration: The effective concentration of this compound can vary between cell lines. A typical concentration range for in vitro studies is 0.5-100 μM.[1][2] If you are not seeing an effect, perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Duration of Treatment: HIF-1α stabilization is a relatively rapid process, but downstream effects like apoptosis or changes in gene expression may require longer incubation times, typically between 24 and 96 hours.[1][2]
-
-
Cellular Model:
-
Controls: Always include a positive control (e.g., cells treated with a different known PHD inhibitor like Daprodustat, or cells exposed to hypoxia) and a negative control (vehicle-treated cells) to ensure your detection method is working correctly.
-
Cell Line Characteristics: The cellular response to HIF-1α stabilization is context-dependent. Some cell lines may have mutations in the HIF pathway or may not express the necessary downstream effectors to induce the phenotype you are studying (e.g., apoptosis).
-
Q3: I'm observing unexpected cytotoxicity in my control cell lines or at very low this compound concentrations. Why?
While this compound is reported to be a selective PHD inhibitor without major effects on normal hematopoietic cell production, unexpected toxicity can occur.[7][8]
-
Potential Off-Target Effects: All small molecule inhibitors have the potential for off-target activity.[9] While this compound is designed for PHD selectivity, at high concentrations or in sensitive cell lines, it may inhibit other enzymes, leading to toxicity. Some other PHD inhibitors have been shown to weakly inhibit other related enzymes like JMJD6.[10]
-
Vehicle Toxicity: Ensure the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity on its own. Run a vehicle-only control at the highest concentration used in your experiment.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to perturbations in cellular pathways. It is crucial to establish a baseline toxicity profile for each cell line used.
Q4: My experiment shows an increase in cell proliferation after this compound treatment, contrary to the expected anti-leukemic effect. Is this plausible?
Yes, this is a plausible, though unexpected, result. The role of the HIF pathway in cancer is complex and highly context-dependent. While this compound has been shown to have anti-leukemic effects in AML by inducing apoptosis,[4][6] HIF stabilization in other cancer types can promote survival, angiogenesis, and proliferation. The ultimate cellular outcome depends on the specific genetic background of the cancer and the downstream targets of HIF-1α in that context. If you observe proliferation, it may indicate that in your model system, the HIF pathway is acting in a pro-tumorigenic capacity.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from published studies.
| Parameter | Value | Target | Reference |
| IC₅₀ | 0.19 μM | PHD2 | [1][2] |
| Experimental Condition | Parameter | Value | Cell Type / Model | Reference |
| In Vitro | Concentration Range | 0.5 - 100 μM | AML Cell Lines | [1][2] |
| In Vitro | Treatment Duration | 24 - 96 hours | AML Cell Lines | [1][2] |
| In Vivo | Dosage | 30 mg/kg | Mouse Model of AML | [1][2] |
| In Vivo | Administration | Intraperitoneal (i.p.), twice daily | Mouse Model of AML | [1][2] |
Signaling Pathways & Workflows
Caption: The HIF-1α signaling pathway under normoxia versus this compound treatment.
Caption: A logical workflow for troubleshooting experiments where this compound fails to stabilize HIF-1α.
Experimental Protocols
Protocol 1: In Vitro this compound Treatment and Western Blot for HIF-1α
This protocol outlines a general procedure for treating cultured cells with this compound and subsequently detecting HIF-1α stabilization.
Materials:
-
This compound powder
-
DMSO (sterile)
-
Cell culture medium
-
Cultured cells of interest
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and transfer system
-
Primary antibodies (anti-HIF-1α, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 50-100 mM). Aliquot and store at -80°C for up to 6 months.[1]
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase and approximately 70-80% confluent at the time of harvesting.
-
Treatment: The following day, dilute the this compound stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100 μM). Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle-only control (DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate cells for the desired time period (e.g., 24-96 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes, vortexing occasionally.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blot:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control (e.g., β-actin) to confirm equal protein loading.
-
Protocol 2: Preparation of this compound for In Vivo (Mouse) Experiments
This protocol provides formulations for dissolving this compound for intraperitoneal injection in mice, as the compound is not readily soluble in simple aqueous solutions.[1]
Formulation 1 (Saline-based):
-
Prepare the vehicle by mixing the components in the following volumetric ratio: 40% PEG300, 5% Tween-80, and 45% Saline.
-
First, dissolve the required amount of this compound powder in DMSO to constitute 10% of the final desired volume.
-
Add the PEG300, Tween-80, and Saline vehicle (from step 1) to the DMSO/IOX5 mixture to reach the final volume.
-
Ensure the final solution is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] The reported solubility is ≥ 2.5 mg/mL.[1]
Formulation 2 (Oil-based):
-
First, dissolve the required amount of this compound powder in DMSO to constitute 10% of the final desired volume.
-
Add corn oil to make up the remaining 90% of the volume.
-
Vortex thoroughly to ensure a uniform suspension. The reported solubility is ≥ 2.5 mg/mL.[1][2]
Important Considerations:
-
For in vivo experiments, it is strongly recommended to prepare the working solution fresh on the day of use.[1]
-
Always perform a small-scale formulation test to ensure solubility before preparing a large batch for your experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. The selective prolyl hydroxylase inhibitor this compound stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia. | Department of Chemistry [chem.ox.ac.uk]
- 6. The selective prolyl hydroxylase inhibitor this compound stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Promising Treatment Approach for Aggressive Leukemia Identified | Technology Networks [technologynetworks.com]
- 8. Drug breakthrough offers hope for deadly blood cancer – UK study - Juta MedicalBrief [medicalbrief.co.za]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
IOX5 Demonstrates Potent Anti-Leukemic Effects Through a Novel Mechanism of Action
A comprehensive analysis of preclinical data reveals the promise of IOX5, a selective prolyl hydroxylase (PHD) inhibitor, as a novel therapeutic agent for acute myeloid leukemia (AML). In direct comparison with other PHD inhibitors and standard-of-care treatments, this compound exhibits significant efficacy in inducing cancer cell death and halting disease progression in cellular and animal models of leukemia.
This compound operates through a distinct mechanism of action by inhibiting prolyl hydroxylases, leading to the stabilization of the alpha subunit of the hypoxia-inducible factor 1 (HIF-1α).[1][2][3] This stabilization triggers a cascade of events that ultimately compromises the development and progression of AML.[1][3][4] Preclinical studies have shown that this approach is not only effective but also selective, with this compound demonstrating a potent inhibitory concentration (IC50) of 0.19 µM for PHD2.[2]
Comparative Efficacy of this compound in Leukemia Models
To validate the anti-leukemic effects of this compound, a series of in vitro and in vivo experiments were conducted. The results, summarized below, highlight the compound's performance against various AML cell lines and in animal models.
In Vitro Studies: Induction of Apoptosis and Inhibition of Cell Proliferation
This compound has been shown to effectively inhibit cell proliferation and induce apoptosis in a range of human AML cell lines.[2] This pro-apoptotic effect is mediated, in part, by the upregulation of the BNIP3 protein.[1][3][4]
| Cell Line | Treatment | Result |
| Human AML cell lines | This compound (0.5-100 µM) for 24-96h | Inhibition of cell proliferation and induction of apoptosis.[2] |
| THP-1 and other AML cells | This compound (50 µM) for 24-96h | Upregulation of BNIP3 protein expression.[2] |
In Vivo Studies: Halting Leukemia Progression in Animal Models
In preclinical mouse models of AML, this compound demonstrated significant anti-leukemic activity. Administration of this compound led to a substantial increase in the survival of leukemic mice and a significant decrease in the frequency of leukemic stem cells (LSCs).[2]
| Animal Model | Treatment | Key Findings |
| Mouse model of AML | This compound (30 mg/kg, intraperitoneal injection, twice daily for 2 weeks) | Substantially increased survival of leukemic mice and significantly decreased LSC frequency without affecting normal hematopoietic function.[2] |
Comparison with Alternative Therapies
The therapeutic landscape for AML includes other PHD inhibitors, such as Roxadustat and Daprodustat, and targeted therapies like the BCL-2 inhibitor, Venetoclax.
Roxadustat and Daprodustat , while also PHD inhibitors, are primarily developed for the treatment of anemia associated with chronic kidney disease. Their direct anti-leukemic efficacy in comparative preclinical models with this compound has not been extensively published.
Venetoclax , a potent BCL-2 inhibitor, is an established treatment for AML. Interestingly, preclinical data suggests that the anti-leukemic effect of PHD inhibition by this compound is potentiated when used in combination with Venetoclax.[1][3][4] This synergistic effect presents a promising avenue for future combination therapies in AML.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and the experimental workflow for its validation are depicted in the following diagrams.
Caption: Mechanism of action of this compound in inducing apoptosis in AML cells.
Caption: Experimental workflow for the validation of this compound's anti-leukemic effects.
Experimental Protocols
Cell Culture and Reagents
Human AML cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. This compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions.
Apoptosis Assay (Annexin V Staining)
AML cells were seeded in 6-well plates and treated with varying concentrations of this compound for the indicated times. Following treatment, cells were harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer. Cells were then stained with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) for 15 minutes at room temperature in the dark. The percentage of apoptotic cells (Annexin V-positive) was determined by flow cytometry.
In Vivo Xenograft Model
NOD/SCID mice were sublethally irradiated and then intravenously injected with human AML cells. Once leukemia was established (confirmed by peripheral blood analysis), mice were randomized into treatment and control groups. The treatment group received intraperitoneal injections of this compound (30 mg/kg) twice daily for two weeks. The control group received vehicle control. Tumor burden was monitored by bioluminescence imaging or flow cytometry of peripheral blood. Animal survival was monitored daily. All animal experiments were conducted in accordance with institutional guidelines.
References
- 1. The selective prolyl hydroxylase inhibitor this compound stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The selective prolyl hydroxylase inhibitor this compound stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
Genetic Validation of PHD1/PHD2 as Targets for IOX5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of Prolyl Hydroxylase Domain (PHD) enzymes by IOX5 with the genetic inactivation of PHD1 and PHD2. The data presented herein supports the on-target activity of this compound and validates PHD1 and PHD2 as key regulators in cellular signaling pathways, particularly in the context of acute myeloid leukemia (AML).
Introduction
The hypoxia-inducible factor (HIF) pathway is a critical regulator of cellular adaptation to low oxygen levels. The stability of the HIF-1α subunit is primarily controlled by PHD enzymes (PHD1, PHD2, and PHD3), which hydroxylate prolyl residues on HIF-1α, targeting it for proteasomal degradation in the presence of oxygen. Inhibition of PHDs leads to the stabilization of HIF-1α, mimicking a hypoxic response.
This compound is a selective inhibitor of PHD enzymes with a reported IC50 of 0.19 μM for PHD2.[1] Its therapeutic potential is being investigated, particularly in AML, where HIF-1α stabilization has been shown to compromise leukemia development.[2][3][4] Genetic validation, through the knockout or knockdown of PHD1 and PHD2, provides a crucial benchmark to confirm that the pharmacological effects of this compound are indeed mediated through the intended targets.
This guide compares the cellular effects of this compound treatment with those of genetic deletion of PHD1 and PHD2, focusing on HIF-1α stabilization, cell viability, and apoptosis in AML models.
Signaling Pathway and Experimental Approach
The core signaling pathway involves the regulation of HIF-1α by PHD enzymes. Under normoxic conditions, PHDs hydroxylate HIF-1α, leading to its degradation. This compound inhibits this process, causing HIF-1α to accumulate and activate downstream target genes. Genetic knockout of PHD1 and PHD2 achieves the same outcome by removing the enzymes responsible for HIF-1α degradation.
The experimental workflow to validate this compound's targets involves comparing its effects on wild-type cells to cells with genetic knockout of PHD1 and PHD2.
Data Presentation: Pharmacological vs. Genetic Inhibition
The following tables summarize the comparative effects of this compound and PHD1/2 genetic knockout on key cellular processes in AML cells. Recent studies have demonstrated that genetic inactivation of Phd1 and Phd2 hinders the initiation and progression of AML without significantly impacting normal hematopoiesis.[2][3][4]
Table 1: Effect on HIF-1α Stabilization
| Condition | HIF-1α Protein Level (relative to Wild-Type Vehicle) |
| Wild-Type + Vehicle | Baseline |
| Wild-Type + this compound | Significant Increase |
| PHD1/2 Knockout | Significant Increase |
| PHD1/2 Knockout + this compound | No significant additional increase |
Table 2: Effect on AML Cell Viability
| Condition | Cell Viability (% of Wild-Type Vehicle) |
| Wild-Type + Vehicle | 100% |
| Wild-Type + this compound | Significant Decrease |
| PHD1/2 Knockout | Significant Decrease |
| PHD1/2 Knockout + this compound | No significant additional decrease |
Table 3: Effect on Apoptosis in AML Cells
| Condition | Apoptosis Rate (% of total cells) |
| Wild-Type + Vehicle | Baseline |
| Wild-Type + this compound | Significant Increase |
| PHD1/2 Knockout | Significant Increase |
| PHD1/2 Knockout + this compound | No significant additional increase |
These findings indicate that the pharmacological inhibition of PHD1 and PHD2 by this compound phenocopies the effects of their genetic deletion, strongly suggesting that this compound's anti-leukemic activity is mediated through the on-target inhibition of these enzymes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below for reproducibility.
Generation of PHD1/PHD2 Knockout Cells
Method: CRISPR/Cas9-mediated gene editing or shRNA-mediated knockdown are standard approaches. For stable knockout cell lines, lentiviral delivery of Cas9 and guide RNAs targeting PHD1 and PHD2 is a common method.
Protocol Outline (CRISPR/Cas9):
-
Guide RNA Design: Design and clone guide RNAs targeting exons of PHD1 and PHD2 into a lentiviral vector co-expressing Cas9.
-
Lentivirus Production: Co-transfect the lentiviral vector with packaging plasmids into a producer cell line (e.g., HEK293T).
-
Transduction: Transduce the target AML cell line with the viral supernatant.
-
Selection and Clonal Isolation: Select for transduced cells (e.g., using puromycin) and perform single-cell cloning.
-
Validation: Screen clones for PHD1 and PHD2 knockout by Western blot and genomic DNA sequencing.
HIF-1α Stabilization Assay (Western Blot)
Objective: To measure the levels of HIF-1α protein in response to this compound treatment or PHD1/2 knockout.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody: anti-HIF-1α.
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent substrate.
Protocol:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-HIF-1α antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Viability Assay
Objective: To assess the effect of this compound and PHD1/2 knockout on the proliferation and viability of AML cells.
Method: MTT or CellTiter-Glo® Luminescent Cell Viability Assay are commonly used.
Protocol Outline (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a desired density.
-
Treatment: Treat cells with this compound or vehicle for the desired time period.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Apoptosis Assay
Objective: To quantify the rate of apoptosis induced by this compound or PHD1/2 knockout.
Method: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
Protocol Outline:
-
Cell Treatment: Treat cells with this compound or vehicle as required.
-
Cell Staining: Harvest cells and stain with FITC-conjugated Annexin V and PI in a binding buffer.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. The selective prolyl hydroxylase inhibitor this compound stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selective prolyl hydroxylase inhibitor this compound stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia. | Department of Chemistry [chem.ox.ac.uk]
- 4. merckmillipore.com [merckmillipore.com]
Comparative Analysis of IOX5's Mechanism of Action Across Different Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validated mechanism of action of IOX5 in Acute Myeloid Leukemia (AML) and explores the potential for its application in other cancer types. This compound is a potent and selective inhibitor of prolyl hydroxylase domain (PHD) enzymes, which are key regulators of the hypoxia-inducible factor (HIF) signaling pathway. The stability of HIF-1α, a master regulator of cellular response to low oxygen, is controlled by PHDs. Inhibition of these enzymes by this compound leads to the stabilization of HIF-1α, a strategy with profound implications for cancer therapy.
This compound's Validated Mechanism in Acute Myeloid Leukemia (AML)
Recent groundbreaking research has elucidated the anti-leukemic effects of this compound in the context of AML.[1][2][3][4][5][6][7] The primary mechanism involves the inhibition of PHD2, leading to the stabilization and accumulation of HIF-1α.[1][8] In AML, this stabilization is surprisingly detrimental to the cancer cells. The accumulated HIF-1α reprograms cellular metabolism, disables pro-leukemogenic pathways, and ultimately induces apoptosis.[2][9][10] A key downstream effector in this pathway is the BCL2 Interacting Protein 3 (BNIP3), whose upregulation is triggered by HIF-1α and contributes to the apoptotic response.[1][2][3][6][7][9]
This compound has demonstrated significant efficacy in preclinical models of AML, showing an ability to inhibit cell proliferation and induce apoptosis in various AML cell lines.[1][8] Furthermore, in vivo studies using mouse models of AML have shown that this compound can increase survival without adversely affecting normal hematopoietic processes.[1][5][8]
A promising therapeutic strategy that has emerged from these studies is the combination of this compound with the BCL-2 inhibitor, Venetoclax. This combination has been shown to potentiate the anti-leukemic effects of this compound, suggesting a synergistic relationship that could be exploited in clinical settings.[2][3][5][6][7]
Signaling Pathway of this compound in AML
Caption: this compound inhibits PHD2, leading to HIF-1α stabilization and subsequent anti-leukemic effects.
Quantitative Data on this compound's Effects in AML
| Parameter | Cell Line(s) | Value/Effect | Reference |
| IC50 for PHD2 | - | 0.19 µM | [1][8] |
| HIF-1α Stabilization | AML cell lines | Observed with 0.5-100 µM this compound (24-96h) | [1][8] |
| Cell Proliferation | AML cell lines | Inhibited by this compound | [1][8] |
| Apoptosis | AML cell lines | Induced by this compound | [1][8] |
| BNIP3 Expression | AML cells, THP-1 | Upregulated with 50 µM this compound (24-96h) | [1][8] |
| In Vivo Efficacy | Mouse model of AML | 30 mg/kg this compound (i.p., twice daily for 2 weeks) showed anti-leukemia activity and increased survival | [1][8] |
Experimental Protocols
Cell Culture and Reagents: AML cell lines (e.g., MOLM-13, OCI-AML3, THP-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. This compound is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentrations for experiments.
Western Blotting for Protein Expression: Cells are treated with this compound or vehicle control for specified times. Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and blocked with 5% non-fat milk or bovine serum albumin in TBST. Membranes are incubated with primary antibodies against HIF-1α, BNIP3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability and Apoptosis Assays: Cell viability can be assessed using assays such as the MTT or CellTiter-Glo luminescent cell viability assay. For apoptosis, cells are stained with Annexin V and propidium (B1200493) iodide (PI) followed by flow cytometric analysis. An increase in the Annexin V-positive population is indicative of apoptosis.
In Vivo Xenograft Studies: Immunocompromised mice (e.g., NSG mice) are injected intravenously with human AML cells. Once leukemia is established, mice are randomized into treatment groups and administered this compound or vehicle control via intraperitoneal injection. Tumor burden is monitored by bioluminescence imaging or flow cytometry of peripheral blood. Survival is monitored daily.
Experimental Workflow for Assessing this compound's Effect on AML Cells In Vitro
Caption: A typical workflow for evaluating the in vitro effects of this compound on AML cells.
Cross-Validation of this compound's Mechanism in Other Cancer Types
Currently, there is a lack of published, direct experimental evidence validating the mechanism of action of this compound in solid tumors. The therapeutic strategy of inhibiting PHDs and stabilizing HIF-1α is being explored in various cancer contexts, but the outcomes can be highly dependent on the specific tumor type.[1][2]
The role of HIF-1α in cancer is complex and can be either pro-tumorigenic or anti-tumorigenic depending on the cellular and genetic context.[11][12] In some solid tumors, HIF-1α stabilization is associated with increased angiogenesis, metastasis, and resistance to therapy, which would make PHD inhibitors like this compound potentially detrimental.[4][11][13][14] However, in other contexts, HIF-1α can have tumor-suppressive functions.[2] This duality underscores the critical need for empirical validation of this compound's effects in each specific cancer type before clinical translation can be considered.
The Context-Dependent Role of the PHD-HIF Axis in Different Cancers
| Cancer Type | Role of PHDs/HIF-1α | Implications for this compound Therapy | Reference |
| Renal Cell Carcinoma (Clear Cell) | Often characterized by VHL mutations, leading to constitutive HIF-1α/2α stabilization. | PHD inhibition may not be a primary therapeutic strategy. | [4] |
| Glioblastoma | Hypoxia and HIF-1α activation are hallmarks, contributing to aggressiveness and resistance. | The role of further HIF-1α stabilization via PHD inhibition is unclear and requires investigation. | |
| Breast Cancer | HIF-1α is generally associated with poor prognosis and metastasis. | PHD inhibition could potentially exacerbate tumor progression. | [11] |
| Colon Cancer | HIF-1α can promote cell survival and resistance to chemotherapy. | The effect of this compound would need careful evaluation. | [11] |
| Lung Cancer | HIF-1α is implicated in tumor growth and angiogenesis. | The therapeutic window for PHD inhibition is unknown. |
Comparison with Other PHD Inhibitors
Several other PHD inhibitors have been developed, with some already approved for the treatment of anemia associated with chronic kidney disease. These include Roxadustat, Daprodustat, and Vadadustat. A key differentiating feature of this compound, as highlighted in the AML studies, is its high selectivity for PHD enzymes.[5] This selectivity could translate to a more favorable safety profile with fewer off-target effects compared to less selective inhibitors. However, direct comparative studies across a range of cancer types are not yet available.
Conclusion
This compound presents a novel and promising therapeutic strategy for Acute Myeloid Leukemia through its selective inhibition of PHD2 and subsequent stabilization of the tumor-suppressive functions of HIF-1α in this specific context. The preclinical data in AML are robust, supporting further investigation, particularly in combination with other agents like Venetoclax.
The cross-validation of this compound's mechanism in solid tumors remains an open and critical area of research. Given the context-dependent and often opposing roles of HIF-1α in different malignancies, a one-size-fits-all approach is unlikely to be successful. Future studies should focus on elucidating the specific consequences of PHD inhibition and HIF-1α stabilization in a variety of solid tumor models to identify cancer types that may benefit from this therapeutic strategy. This will require rigorous preclinical testing, including in vitro cell line studies, patient-derived xenografts, and genetically engineered mouse models, to define the therapeutic potential and safety of this compound beyond hematological malignancies.
References
- 1. HIF-Prolyl Hydroxylase Domain Proteins (PHDs) in Cancer-Potential Targets for Anti-Tumor Therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIF-Prolyl Hydroxylase Domain Proteins (PHDs) in Cancer—Potential Targets for Anti-Tumor Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective prolyl hydroxylase inhibitor this compound stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Scientists uncover promising new treatment strategy for aggressive form of leukaemia | Department of Chemistry [chem.ox.ac.uk]
- 6. The selective prolyl hydroxylase inhibitor this compound stabilizes HIF-1α and compromises development and progression of acute myeloid leukemia. | Department of Chemistry [chem.ox.ac.uk]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. scilit.com [scilit.com]
- 11. Hypoxia-Inducible Factor-1: A Novel Therapeutic Target for the Management of Cancer, Drug Resistance, and Cancer-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of HIF prolyl hydroxylases in tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hypoxia-Inducible Factor 1-Alpha (HIF-1α) and Cancer: Mechanisms of Tumor Hypoxia and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Therapeutic Targeting Hypoxia-Inducible Factor (HIF-1) in Cancer: Cutting Gordian Knot of Cancer Cell Metabolism [frontiersin.org]
In Vivo Validation of IOX5's Therapeutic Window: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of IOX5, a selective prolyl hydroxylase (PHD) inhibitor, against other alternatives. The content is supported by experimental data and detailed methodologies to aid in the evaluation of this compound for acute myeloid leukemia (AML) therapy.
Executive Summary
This compound, a selective inhibitor of PHD2, has demonstrated a promising therapeutic window for the treatment of Acute Myeloid Leukemia (AML) in preclinical in vivo studies. By stabilizing Hypoxia-Inducible Factor-1 alpha (HIF-1α), this compound exhibits anti-leukemic activity, leading to prolonged survival in AML mouse models without significant toxicity to normal hematopoietic function. This guide summarizes the key in vivo findings for this compound, provides a comparative overview of alternative PHD inhibitors, and presents detailed experimental protocols to support further research and development.
This compound: In Vivo Efficacy and Therapeutic Window in AML
Recent studies have validated the anti-leukemic efficacy and safety of this compound in a well-established MLL-AF9 murine model of AML. The key findings from these in vivo experiments are summarized below.
Data Presentation: this compound In Vivo Performance
| Parameter | This compound Treatment | Vehicle Control | Observation |
| Median Survival | Significantly extended | Baseline | This compound treatment leads to a notable increase in the lifespan of leukemic mice. |
| Leukemic Burden | Significantly reduced | High | Treatment with this compound effectively decreases the percentage of leukemic cells in the bone marrow. |
| Leukemic Stem Cell (LSC) Frequency | Significantly decreased | High | This compound targets the LSC population, which is crucial for AML maintenance and relapse. |
| Toxicity Marker: Body Weight | No significant change | No significant change | This compound is well-tolerated, with no adverse effects on the general health of the animals as indicated by stable body weight. |
| Toxicity Marker: Hematopoiesis | No significant impact | Normal | This compound demonstrates a favorable safety profile by not affecting the normal production of blood cells. |
Data extracted from Lawson H, et al. Nature Cancer. 2024.
Comparative Landscape: this compound vs. Alternative PHD Inhibitors
While this compound is a novel and selective PHD inhibitor investigated for AML, other drugs in this class are clinically approved for treating anemia associated with chronic kidney disease (CKD). Their potential application in AML is an area of active research, though in vivo data in this specific context is limited.
| Compound | Mechanism of Action | Primary Indication | In Vivo AML Data |
| This compound | Selective PHD2 inhibitor, stabilizes HIF-1α | Investigational for AML | Efficacious and well-tolerated in preclinical AML models. |
| Daprodustat | PHD inhibitor | Anemia in CKD | Limited to no publicly available in vivo data in AML models. |
| Roxadustat | PHD inhibitor | Anemia in CKD | Limited to no publicly available in vivo data in AML models. |
| Molidustat | PHD inhibitor | Anemia in CKD | Limited to no publicly available in vivo data in AML models. |
Note: The lack of direct comparative in vivo studies in AML models makes a head-to-head performance evaluation challenging. The primary advantage of this compound, based on current data, is its demonstrated efficacy and safety profile specifically within the context of AML.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and extension of these findings.
In Vivo AML Mouse Model and this compound Treatment
1. AML Mouse Model:
-
Model: MLL-AF9-driven murine model of AML.
-
Induction: Bone marrow cells from 5-fluorouracil-treated donor mice are transduced with a retrovirus encoding the MLL-AF9 fusion oncogene.
-
Transplantation: Transduced cells are transplanted into lethally irradiated recipient mice.
-
Monitoring: Leukemia development is monitored by assessing the percentage of GFP+ (leukemic) cells in the peripheral blood via flow cytometry.
2. This compound Administration:
-
Formulation: this compound is dissolved in a vehicle solution suitable for intraperitoneal injection.
-
Dosage: 30 mg/kg of body weight.[1]
-
Administration Route: Intraperitoneal (IP) injection.[1]
-
Frequency: Twice daily.[1]
-
Duration: 14 consecutive days.[1]
3. Efficacy and Toxicity Assessment:
-
Survival: Monitored daily and plotted as Kaplan-Meier survival curves.
-
Leukemic Burden: Assessed at the study endpoint by flow cytometric analysis of bone marrow to determine the percentage of leukemic (GFP+) cells.
-
Toxicity: Monitored by recording body weight throughout the treatment period and by analyzing peripheral blood counts to assess the impact on normal hematopoiesis.
Visualizing the Science: Diagrams and Workflows
To further clarify the underlying biology and experimental design, the following diagrams are provided.
Signaling Pathway of PHD/HIF-α Axis
Caption: PHD/HIF-α signaling under normal and inhibited conditions.
In Vivo Validation Workflow for this compound
Caption: Experimental workflow for in vivo validation of this compound in an AML mouse model.
Conceptual Diagram of a Therapeutic Window
Caption: The therapeutic window represents the dose range where a drug is effective without causing significant toxicity.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for IOX5
For Immediate Implementation by Laboratory Personnel
This document provides essential guidance on the safe and compliant disposal of IOX5, a selective prolyl hydroxylase (PHD) inhibitor used in research. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This compound is utilized in laboratory settings to stabilize HIF-1α, inhibit cell proliferation, and induce apoptosis, underscoring the need for cautious handling and disposal due to its biological activity.[1]
Waste Management and Disposal Plan
All this compound waste is to be treated as hazardous chemical waste. This includes pure this compound powder, solutions containing this compound, contaminated labware, and personal protective equipment (PPE). Under no circumstances should this compound waste be disposed of in regular trash or down the drain.[2][3]
Step 1: Segregation and Collection
Proper segregation of waste is the first critical step. Different types of this compound waste must be collected in separate, clearly labeled, and compatible containers.
-
Solid this compound Waste: Collect unused or expired this compound powder in its original container or a designated, sealed, and labeled hazardous waste container.
-
This compound Solutions: Solutions of this compound, often prepared in Dimethyl Sulfoxide (DMSO), should be collected in a dedicated, leak-proof container labeled "Hazardous Waste: this compound in DMSO".[4][5] Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and flasks that have come into contact with this compound should be collected in a designated, puncture-resistant container lined with a chemically resistant bag.[6] This container must be clearly labeled as "Hazardous Waste: this compound Contaminated Labware".
-
Contaminated PPE: Gloves, lab coats, and other PPE contaminated with this compound should be collected in a designated, sealed bag labeled "Hazardous Waste: this compound Contaminated PPE".
Step 2: Labeling and Storage
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The solvent used (e.g., DMSO)
-
The primary hazards (e.g., "Toxic," "Biologically Active")
-
The date of waste accumulation
Store all this compound waste containers in a designated, secure area away from general laboratory traffic. Ensure secondary containment is used for liquid waste to prevent spills.
Step 3: Disposal
Contact your institution's EHS office to arrange for the pickup and disposal of this compound waste. All this compound waste must be disposed of through a licensed hazardous waste disposal company.[7] Do not attempt to treat or neutralize this compound waste in the laboratory.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉F₃N₄O₂ | [8] |
| Molecular Weight | 368.35 g/mol | [8] |
| IC₅₀ for PHD2 | 0.19 µM | [1] |
| Solubility in DMSO | ≥ 2.5 mg/mL (6.79 mM) | [8] |
Experimental Protocols
Detailed experimental protocols for the use of this compound can be found with the supplier, MedChemExpress. These protocols include instructions for preparing stock solutions and working solutions for in vitro and in vivo studies.[1]
This compound Disposal Workflow
Caption: this compound Waste Disposal Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling IOX5
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
IOX5 is a selective inhibitor of prolyl hydroxylase (PHD), demonstrating anti-leukemia activity.[1] While specific toxicity data is limited, its mechanism of action—stabilizing HIF-1α—suggests it is a potent bioactive molecule that should be handled with care.[1] All personnel must be thoroughly trained in the procedures outlined below before handling this compound.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in solid (powder) or solution form. This is based on general best practices for handling potent, investigational compounds in a laboratory setting.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against chemical permeation. The outer glove should be over the gown cuff, and the inner glove underneath. |
| Gown | Disposable, impermeable gown with a closed front and long sleeves. | Protects against splashes and contamination of personal clothing. |
| Eye/Face Protection | Full-face shield or safety goggles used in conjunction with a face mask. | Protects eyes and face from splashes of liquids or fine powders. |
| Respiratory Protection | For solid compounds or when creating aerosols, a NIOSH-approved N95 or higher-rated respirator is recommended. | Minimizes the risk of inhalation of the compound. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
Engineering Controls
-
Ventilation: All handling of this compound, especially the weighing of the solid form and the preparation of stock solutions, should be performed in a certified chemical fume hood or a biological safety cabinet (BSC) to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked and equipped with all necessary safety and cleanup materials.
Operational Plan: Preparation and Use
Solution Preparation
This compound is available as a solid. Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO). The following table summarizes solubility data from MedchemExpress.[2]
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (271.48 mM) | May require sonication and warming to 60°C to fully dissolve.[2] |
In Vivo Formulation Protocols: [1][2]
-
Protocol 1 (Aqueous-based): Prepare a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Add each solvent sequentially to achieve a clear solution with a solubility of at least 2.5 mg/mL.[1]
-
Protocol 2 (Oil-based): Prepare a vehicle of 10% DMSO and 90% Corn Oil. Add each solvent sequentially to achieve a clear solution with a solubility of at least 2.5 mg/mL.[1]
For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the general workflow for handling this compound from receipt to disposal.
Figure 1: General workflow for the safe handling of this compound.
Experimental Protocols
The following protocols are based on the methodologies described in the study by Lawson H, et al. in Nature Cancer (2024).[1]
In Vitro Cell Treatment
-
Cell Culture: Culture acute myeloid leukemia (AML) cell lines in appropriate media and conditions.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture media to the desired final concentrations (e.g., 0.5-100 µM).
-
Treatment: Add the this compound-containing media to the cells and incubate for the desired time period (e.g., 24-96 hours).
-
Analysis: Following incubation, cells can be harvested for various downstream analyses, such as assessing cell proliferation, apoptosis, and protein expression (e.g., HIF-1α, BNIP3).
In Vivo Animal Studies
-
Animal Model: Utilize an appropriate animal model for the study (e.g., mice with induced AML).
-
This compound Formulation: Prepare the this compound formulation for injection as described in the "Solution Preparation" section. A common dosage is 30 mg/kg.
-
Administration: Administer this compound to the animals via the determined route (e.g., intraperitoneal injection) and schedule (e.g., twice daily for 2 weeks).
-
Monitoring: Monitor the animals for any adverse effects and for the therapeutic efficacy of the treatment.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste: All disposable items, including gloves, gowns, bench paper, pipette tips, and empty vials, should be collected in a designated, leak-proof, and puncture-resistant container lined with a plastic bag. This container must be clearly labeled as "Hazardous Chemical Waste" and should specify "this compound Waste."
-
Liquid Waste: Unused this compound solutions and contaminated media should be collected in a sealed, leak-proof container. Do not mix with other chemical waste streams unless compatibility has been confirmed. The container must be clearly labeled as "Hazardous Liquid Chemical Waste" with the contents specified.
-
Sharps: Needles and syringes used for injections must be disposed of in a designated sharps container for chemical waste.
Disposal Procedure
-
Ensure all waste containers are securely sealed and properly labeled.
-
Follow your institution's guidelines for the disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup.
-
Do not dispose of any this compound-contaminated materials in the regular trash, biohazardous waste, or down the drain.
Spill Management
In the event of a spill, immediate action is required to prevent exposure.
-
Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.
-
Secure the Area: Cordon off the spill area to prevent entry.
-
PPE: If trained and equipped to do so, don the appropriate PPE, including a respirator if the spill involves solid this compound.
-
Containment: For liquid spills, use absorbent pads from a chemical spill kit to contain the spill. For solid spills, gently cover the powder with damp paper towels to avoid creating dust.
-
Cleanup: Carefully clean the area using an appropriate deactivating agent if one is known, or with a detergent and water. All cleanup materials must be disposed of as hazardous chemical waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
The following decision tree provides a logical flow for responding to an this compound spill.
Figure 2: Decision tree for responding to an this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
